10-Bromo-1,1-diethoxydecane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H29BrO2 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
10-bromo-1,1-diethoxydecane |
InChI |
InChI=1S/C14H29BrO2/c1-3-16-14(17-4-2)12-10-8-6-5-7-9-11-13-15/h14H,3-13H2,1-2H3 |
InChI Key |
SEIJNBJWVSLNGU-UHFFFAOYSA-N |
SMILES |
CCOC(CCCCCCCCCBr)OCC |
Canonical SMILES |
CCOC(CCCCCCCCCBr)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Structure Elucidation of 10-Bromo-1,1-diethoxydecane: A Technical Guide
Executive Summary
10-Bromo-1,1-diethoxydecane is a bifunctional aliphatic linker critical in the synthesis of pheromones (e.g., Queen Substance), functionalized polymers, and lipid-drug conjugates.[1] Its value lies in its dual reactivity: an electrophilic alkyl bromide terminus and a protected aldehyde (diethyl acetal) terminus.[2]
This guide provides a rigorous framework for the structural elucidation of this molecule.[1][2] It addresses the specific analytical challenges posed by its structure—specifically, distinguishing the long methylene chain signals in NMR and ensuring the stability of the acid-sensitive acetal moiety during analysis.[1]
Synthetic Context & Impurity Profiling[1][2][3][4]
To accurately elucidate the structure, one must understand the genesis of the sample.[1] The presence of specific impurities often confirms the synthetic route and aids in signal assignment.[1][2]
Common Synthetic Route: The most prevalent synthesis involves the acid-catalyzed acetalization of 10-bromodecanal with ethanol.[1][2]
Critical Impurities to Monitor:
-
10-Bromodecanal: Result of incomplete conversion or hydrolysis.[1][2] Detection: Aldehyde proton at ~9.76 ppm.[1][2]
-
10-Bromo-1-decanol: Precursor material.[1][2][3][4] Detection: Triplet at ~3.64 ppm (CH2-OH).[1][2]
-
10-Ethoxy-1,1-diethoxydecane: Result of nucleophilic displacement of the bromide by ethanol (side reaction).[1][2] Detection: Shift of terminal CH2 from ~3.40 ppm (Br) to ~3.48 ppm (O-alkyl).[1][2]
Spectroscopic Strategy & Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for validation.[1][2] The challenge is the overlap of the internal methylene protons (C3–C8).[2]
Sample Preparation Protocol (Crucial):
-
Solvent: CDCl₃ (Deuterated Chloroform).[2]
-
Additive: 5-10 mg anhydrous Potassium Carbonate (K₂CO₃).[1][2]
-
Reasoning: CDCl₃ often becomes acidic over time (forming DCl/HCl), which can hydrolyze the acetal back to the aldehyde in the NMR tube, leading to confusing spectra.[1] K₂CO₃ neutralizes trace acid.[1][2]
Table 1: Predicted 1H NMR Data (400 MHz, CDCl₃)
| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| 1 | CH(OEt)₂ | 4.48 | Triplet (t) | 1H | ~5.7 Hz | Deshielded methine adjacent to two oxygens. |
| 1' | O-CH ₂-CH₃ | 3.48 – 3.66 | Multiplet (m) | 4H | - | Diastereotopic methylene protons of the ethoxy groups.[1][2] |
| 10 | CH ₂-Br | 3.40 | Triplet (t) | 2H | ~6.8 Hz | Terminal alkyl bromide.[1][2] Distinctive shift. |
| 9 | CH₂ (β to Br) | 1.85 | Quintet | 2H | ~7.0 Hz | Shielded by β-effect but distinct from bulk.[1][2] |
| 2 | CH₂ (β to Acetal) | 1.60 | Multiplet | 2H | - | Adjacent to the acetal methine. |
| 3-8 | (CH₂)₆ | 1.25 – 1.45 | Broad Singlet | 12H | - | "Bulk" methylene envelope.[1][2] |
| 1'' | O-CH₂-CH ₃ | 1.20 | Triplet (t) | 6H | ~7.0 Hz | Methyl protons of the ethoxy groups.[1][2] |
Table 2: Predicted 13C NMR Data (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) | Diagnostic Value |
| Acetal (C1) | 102.8 | Characteristic signal for acetal carbon; confirms protection.[1][2] |
| Ethoxy (OCH₂) | 61.0 | Confirms presence of ethyl groups.[2] |
| Terminal (C-Br) | 34.1 | Diagnostic for alkyl bromide.[1][2] |
| β-Carbon (C9) | 32.9 | Distinct from the bulk chain.[1][2] |
| Bulk Chain | 28.0 – 29.5 | Clustered signals for C2–C8.[2] |
| Methyl (CH₃) | 15.3 | Terminal methyls of the ethoxy groups.[2] |
Mass Spectrometry (GC-MS)
Methodology: Electron Impact (EI), 70 eV.[2] Inlet Temperature: < 200°C (Prevent thermal degradation of acetal).[2]
Fragmentation Pattern:
-
Molecular Ion: The molecular ion (
) is often weak or absent for acetals.[2] -
Base Peak: The most stable fragment arises from
-cleavage of the acetal.[1][2] -
Isotopic Signature: Look for fragments containing the bromine atom.[1][2]
Visualization of Elucidation Logic
The following diagram illustrates the logical flow for confirming the structure, differentiating it from potential synthesis artifacts.
Caption: Logical decision tree for structural confirmation, highlighting critical checkpoints for acetal stability and bromide presence.
Experimental Protocols
Infrared Spectroscopy (FT-IR)
-
Technique: ATR (Attenuated Total Reflectance) on neat liquid.[2]
-
Key Bands:
Stability & Handling
The diethyl acetal group is acid-labile .[1][2]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Solvents: Avoid acidic solvents (e.g., un-neutralized chloroform, acetic acid).[1][2]
-
Quenching: If used in reactions involving acid, quench immediately with saturated NaHCO₃ or triethylamine to preserve the acetal.[2]
References
-
Sigma-Aldrich. 10-Bromo-1-decanol Product Specification (Precursor). Retrieved from .[1][2]
-
PubChem. 10-Bromo-1-decene Compound Summary (Analog). National Library of Medicine.[1][2] Retrieved from .[1][2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][5] Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Retrieved from .[1][2]
-
Organic Chemistry Portal. Acetal Protection and Stability. Retrieved from .[1][2]
Sources
- 1. CN104672068A - A preparing method of 1,1-diethoxy-2-bromoethane - Google Patents [patents.google.com]
- 2. 10-Bromo-1-decene | C10H19Br | CID 543384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10-Bromo-1-decanol technical grade, 90 53463-68-6 [sigmaaldrich.com]
- 4. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. kgroup.du.edu [kgroup.du.edu]
Technical Guide: 10-Bromo-1,1-diethoxydecane
Intermediate Profile, Synthesis Protocol, and Bifunctional Utility
Executive Summary & Chemical Identity[1][2]
10-Bromo-1,1-diethoxydecane is a specialized bifunctional C10 aliphatic linker used primarily in the synthesis of complex organic molecules, including insect pheromones, functionalized lipids, and surface-active monolayers (SAMs).
Its core utility lies in its orthogonal reactivity :
-
The Bromide Terminus: Susceptible to nucleophilic substitution (
) or metal-halogen exchange (Grignard/Lithium reagent formation). -
The Diethyl Acetal Terminus: Acts as a robust protecting group for the aldehyde functionality, stable under basic conditions (e.g., during alkylation at the bromide end) but readily hydrolyzed back to the aldehyde under acidic conditions.
Physicochemical Profile[3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 10-Bromodecanal diethyl acetal; 1-Bromo-10,10-diethoxydecane |
| Molecular Formula | |
| Molecular Weight | 309.28 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water |
| Primary Precursor | 10-Bromo-1-decanol (CAS: 53463-68-6) |
| Target CAS | Note: Often synthesized in situ. Refer to Precursor CAS 53463-68-6 for commercial sourcing. |
Synthetic Utility & Mechanism[9][11]
The strategic value of this compound is its ability to serve as a "masked" aldehyde during chain elongation.
The "Protection-First" Strategy
In total synthesis, particularly for long-chain pheromones like that of the Navel Orangeworm (Amyelois transitella), one often needs to couple a C10 fragment to a carbon nucleophile.
-
Problem: Using 10-bromodecanal directly is risky because the aldehyde proton is acidic enough to interfere with strong bases, or the aldehyde carbonyl can undergo side reactions with Grignard reagents.
-
Solution: Converting the aldehyde to the diethyl acetal renders the C1 terminus inert to bases and nucleophiles. This allows the C10 bromide terminus to undergo metal-halogen exchange (e.g., forming a Grignard reagent) or nucleophilic displacement without affecting the aldehyde equivalent.
Mechanism Diagram: Orthogonal Reactivity
The following diagram illustrates the logical flow of utilizing this linker in a synthesis campaign.
Caption: Orthogonal reactivity workflow showing the stability of the acetal group during C-terminus modifications.
Synthesis Protocol (Self-Validating)
Since this compound is frequently prepared in-house from the commercially available alcohol, the following protocol ensures high yield and purity.
Phase 1: Oxidation of 10-Bromo-1-decanol
Precursor: 10-Bromo-1-decanol (CAS 53463-68-6).[1][2][3][4] Reagent: Pyridinium Chlorochromate (PCC) or Swern Oxidation conditions.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 10-bromo-1-decanol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Oxidation: Add PCC (1.5 eq) buffered with silica gel or sodium acetate (to prevent acid-catalyzed migration/side reactions). Stir at room temperature for 2-4 hours.
-
Validation (TLC): Monitor disappearance of alcohol (
in 20% EtOAc/Hex) and appearance of aldehyde ( ). -
Workup: Filter through a pad of Celite/Silica to remove chromium salts. Concentrate to yield 10-bromodecanal .
Phase 2: Acetalization (The Critical Step)
Reagents: Triethyl orthoformate (
-
Reaction: Dissolve the crude 10-bromodecanal in anhydrous Ethanol.
-
Additives: Add Triethyl orthoformate (1.2 eq) and a catalytic amount of pTSA (0.05 eq).
-
Conditions: Stir at room temperature for 12 hours. The orthoformate acts as a water scavenger, driving the equilibrium toward the acetal.
-
Quench: Add saturated
to neutralize the acid catalyst (crucial to prevent hydrolysis during workup). -
Extraction: Extract with Hexanes (acetals are highly lipophilic).
-
Purification: Vacuum distillation or flash chromatography (EtOAc/Hexanes + 1% Triethylamine to keep silica basic).
Analytical Validation (QC)
To confirm the identity of the product, look for these specific NMR signals:
-
Acetal Methine:
ppm (t, 1H). This is the diagnostic peak for the protected aldehyde. -
Bromide Terminus:
ppm (t, 2H, ).[5] -
Ethoxy Groups:
ppm (m, 4H) and ppm (t, 6H).
Applications in Drug Development & Materials[2]
Pheromone Synthesis (Navel Orangeworm)
The primary industrial application of this C10 scaffold is in the synthesis of (11Z,13Z)-11,13-hexadecadienal , the sex pheromone of the Navel Orangeworm (Amyelois transitella), a major pest in almond and pistachio orchards.[3]
-
Methodology: The this compound is converted to a phosphonium salt or Grignard reagent and coupled with a C6 fragment containing the diene system, followed by deprotection.
Surface Functionalization (SAMs)
In biosensor development, this molecule serves as a linker for Self-Assembled Monolayers (SAMs) on silica or gold.
-
Silica: The acetal is hydrolyzed to the aldehyde, which can then be coupled to amine-functionalized glass surfaces via reductive amination.
-
Gold: The bromide end is converted to a thiol (-SH) or thioacetate, allowing the acetal-terminated chain to anchor to gold nanoparticles, presenting a reactive aldehyde surface for protein conjugation.
Handling, Stability & Safety
Stability Profile
-
Acid Sensitivity: High. Exposure to even weak acids (acetic acid, silica gel without base buffer) will hydrolyze the acetal back to the aldehyde. Always store with a trace of base (e.g.,
) or over molecular sieves. -
Base Stability: High. Stable to NaOH, LiAlH4, and Grignard reagents.
-
Thermal Stability: Stable up to
, allowing for vacuum distillation.
Safety Hazards (H-Statements)
-
H315: Causes skin irritation (Alkyl bromide functionality).
-
H335: May cause respiratory irritation.
-
Precaution: Alkyl bromides are potential alkylating agents. Use nitrile gloves and work in a fume hood.
References
-
Sigma-Aldrich. 10-Bromo-1-decanol (Precursor) Technical Data Sheet. Retrieved from .
-
Mori, K. (2009). New synthesis of (11Z,13Z)-11,13-hexadecadienal, the female sex pheromone of the navel orangeworm. Bioscience, Biotechnology, and Biochemistry, 73(12), 2727-2730. (Demonstrates the use of C10 bromo-alcohol derivatives in pheromone synthesis).
-
National Institutes of Health (NIH) PubChem. 10-Bromo-1-decanol Compound Summary. Retrieved from .
-
Saikia, I., et al. (2016).[8][9] Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.[10][11] Chemical Reviews, 116(12), 6837-7042.[9] (Review of bromo-alkane reactivity).
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Decanol, 10-bromo- | C10H21BrO | CID 104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Bromodecane synthesis - chemicalbook [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. datapdf.com [datapdf.com]
- 9. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
10-Bromo-1,1-diethoxydecane synthesis pathway
An In-Depth Technical Guide to the Synthesis of 10-Bromo-1,1-diethoxydecane
Introduction
This compound is a bifunctional organic molecule of significant interest to researchers in materials science, drug development, and synthetic chemistry. Its structure, featuring a terminal alkyl bromide and a protected aldehyde (as a diethyl acetal), makes it a versatile building block. The alkyl bromide provides a reactive site for nucleophilic substitution or the formation of organometallic reagents, while the diethoxyacetal group serves as a stable precursor to a decanal moiety, which can be deprotected under acidic conditions for subsequent transformations.
This guide provides a comprehensive overview of a reliable and logical synthetic pathway to this compound. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying principles, the rationale for experimental choices, and the validation of each intermediate. The pathway is designed for clarity, efficiency, and reproducibility in a research setting.
Retrosynthetic Analysis and Strategic Overview
The synthesis of a molecule with two distinct functional groups requires careful strategic planning to prevent undesirable cross-reactivity. The target molecule, this compound, contains an acid-labile acetal and a bromide, which is susceptible to basic and nucleophilic conditions. A logical retrosynthetic analysis breaks down the molecule into simpler, commercially available precursors.
The core strategy involves a three-step sequence starting from 1,10-decanediol:
-
Selective Monobromination: Conversion of one of the terminal hydroxyl groups of 1,10-decanediol to a bromide.
-
Selective Oxidation: Oxidation of the remaining hydroxyl group to an aldehyde.
-
Acetal Protection: Conversion of the aldehyde to a diethyl acetal, which is stable under the conditions required for subsequent reactions involving the bromide terminus.
This forward-thinking approach ensures that the more sensitive aldehyde functionality is generated and then immediately protected before any reactions that might target it are performed.
Caption: Retrosynthetic analysis of this compound.
Part 1: Selective Monobromination of 1,10-Decanediol
Principle and Rationale
The first crucial step is the selective conversion of a symmetrical diol into a bromo-alcohol. The primary challenge is to prevent the formation of the dibrominated byproduct, 1,10-dibromodecane. This is achieved by using a stoichiometric amount of the brominating agent relative to the diol. A well-established method involves reacting 1,10-decanediol with hydrobromic acid (HBr) in a non-polar solvent like toluene.[1] The reaction is an equilibrium process. To drive the reaction towards the product, the water generated is continuously removed using a Dean-Stark apparatus. This application of Le Châtelier's principle is critical for achieving a high yield of the desired monobrominated product.[1] Using a phase-transfer catalyst, such as tetrabutylammonium bromide, can also enhance the reaction rate and yield.[2]
Experimental Protocol: Synthesis of 10-Bromo-1-decanol
-
Apparatus Setup: A two-necked round-bottomed flask is fitted with a Dean-Stark separator and a reflux condenser.
-
Reagent Charging: The flask is charged with 1,10-decanediol (e.g., 10 g, 57.47 mmol) and toluene (e.g., 600 mL).[1]
-
Initiation: 48% aqueous hydrobromic acid (e.g., 7.15 mL, 63.21 mmol, ~1.1 equivalents) is added slowly to the stirred solution.[1]
-
Reaction: The mixture is heated to reflux and maintained for approximately 16 hours, during which water is collected in the Dean-Stark trap.[1]
-
Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and washed sequentially with 1 N HCl, 2 M NaOH(aq), deionized water, and finally, a saturated brine solution.[1]
-
Isolation and Purification: The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., eluting with 15% ethyl acetate in hexane) to yield 10-bromo-1-decanol as a clear, colorless oil.[1]
Data Summary: 10-Bromo-1-decanol Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1,10-Decanediol | 174.28 | 10.0 g | 57.47 | 1.0 |
| 48% HBr (aq) | 80.91 | 7.15 mL | 63.21 | ~1.1 |
| Toluene | - | 600 mL | - | Solvent |
| Product | 237.18 | ~12.7 g | ~53.5 | ~93% Yield [1] |
Part 2: Oxidation of 10-Bromo-1-decanol to 10-Bromodecanal
Principle and Rationale
The conversion of the primary alcohol, 10-bromo-1-decanol, to the aldehyde, 10-bromodecanal, requires a mild oxidizing agent. Stronger oxidants like potassium permanganate or chromic acid would lead to over-oxidation, forming the corresponding carboxylic acid (10-bromodecanoic acid). Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are ideal for this transformation as they are selective for the synthesis of aldehydes from primary alcohols and are carried out under anhydrous conditions, which prevents the formation of the hydrate intermediate that precedes carboxylic acid formation. PCC is a reliable and well-understood reagent for this purpose.
Experimental Protocol: Synthesis of 10-Bromodecanal
-
Apparatus Setup: A dry round-bottomed flask is equipped with a magnetic stirrer and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by Pyridinium Chlorochromate (PCC) (approx. 1.5 equivalents).
-
Substrate Addition: A solution of 10-bromo-1-decanol (1.0 equivalent) in minimal anhydrous DCM is added dropwise to the stirred suspension of PCC.
-
Reaction: The mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite® to remove the chromium byproducts.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 10-bromodecanal, which can be used directly in the next step or purified further by column chromatography if necessary.
Data Summary: 10-Bromodecanal Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents | Purpose |
| 10-Bromo-1-decanol | 237.18 | 1.0 | Substrate |
| Pyridinium Chlorochromate (PCC) | 215.56 | ~1.5 | Oxidizing Agent |
| Dichloromethane (DCM) | - | - | Anhydrous Solvent |
| Product (10-Bromodecanal) | 235.16 [3] | - | Expected Yield: 80-90% |
Part 3: Acetal Protection of 10-Bromodecanal
Principle and Rationale
The final step is the protection of the aldehyde group as a diethyl acetal. Acetals are excellent protecting groups for aldehydes and ketones because they are stable in neutral to strongly basic environments, yet can be easily removed with aqueous acid.[4][5] This stability is crucial for any subsequent reactions involving the alkyl bromide terminus, such as Grignard reagent formation, which would otherwise be incompatible with the aldehyde.[3][6] The reaction is an acid-catalyzed nucleophilic addition of an alcohol (ethanol) to the carbonyl. The equilibrium is driven towards the acetal product by removing the water formed during the reaction, often by using a dehydrating agent like triethyl orthoformate, which reacts with water to produce ethanol and ethyl formate.
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: A dry round-bottomed flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Reagent Charging: 10-bromodecanal (1.0 equivalent) is dissolved in absolute ethanol (which acts as both reagent and solvent). Triethyl orthoformate (approx. 2.0 equivalents) is added as a dehydrating agent.
-
Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or Amberlyst-15 resin, is added to the mixture.
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Workup: The reaction is quenched by adding a weak base, such as triethylamine or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.
-
Isolation and Purification: The solvent is removed under reduced pressure. The residue is redissolved in a non-polar solvent (e.g., diethyl ether), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be purified by vacuum distillation or column chromatography.
Data Summary: this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents | Purpose |
| 10-Bromodecanal | 235.16 | 1.0 | Substrate |
| Ethanol | 46.07 | Excess | Reagent & Solvent |
| Triethyl Orthoformate | 148.20 | ~2.0 | Dehydrating Agent |
| p-Toluenesulfonic Acid | 172.20 | Catalytic | Acid Catalyst |
| Product | 309.29 | - | Expected Yield: >90% |
Overall Synthetic Workflow
The complete, three-step pathway provides a logical and efficient route to the target molecule. Each step is designed to be high-yielding and uses well-established chemical transformations, ensuring the process is robust and scalable for research purposes.
Caption: Forward synthesis workflow for this compound.
Safety Considerations
-
Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Pyridinium Chlorochromate (PCC): A suspected carcinogen and a strong oxidizing agent. Avoid inhalation of the powder and contact with skin. All manipulations should be performed in a fume hood.
-
Solvents: Dichloromethane, toluene, and diethyl ether are flammable and/or volatile. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.
-
10-Bromo-1-decanol: May cause skin, eye, and respiratory irritation.[7]
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Understanding 10-Bromo-1-decene: Synthesis, Properties, and Industrial Relevance. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN101462941B - Technique for preparing 10- bromodecanoic acid by one-step method.
-
University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US4851588A - Novel process for the preparation of bronopol.
-
ResearchGate. (2025, August 6). An Optimized Process to 10-Bromo-1-decanol | Request PDF. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Decanol, 10-bromo-. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
-
ChemBK. (2024, April 9). 10-Bromo-1-decanol. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 10-Bromo-1-decene. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved January 26, 2026, from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 10-Bromodecanal. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
-
SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved January 26, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 26, 2026, from [Link]
-
Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 26, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 26, 2026, from [Link]
Sources
- 1. 10-Bromodecanol | 53463-68-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 10-Bromodecanal | 85920-81-6 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-Decanol, 10-bromo- | C10H21BrO | CID 104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
starting materials for 10-Bromo-1,1-diethoxydecane synthesis
This guide outlines a high-fidelity synthetic strategy for 10-Bromo-1,1-diethoxydecane , a critical bifunctional linker used in the development of lipid nanoparticles (LNPs), PROTACs, and liquid crystal intermediates.
Unlike generic preparations, this protocol prioritizes chemoselectivity and scalability , utilizing a modular "Desymmetrization-Oxidation-Protection" pathway starting from the cost-effective 1,10-decanediol.
Executive Summary
-
Target Molecule: this compound (C14H29BrO2)
-
Primary Application: Bifunctional C10 linker for conjugation chemistry; stable precursor for Grignard generation or nucleophilic substitution.
-
Core Strategy: Statistical desymmetrization of 1,10-decanediol
Selective oxidation Acetal protection. -
Key Advantage: Avoids the use of expensive
-bromo carboxylic acids or unstable -unsaturated aldehydes.
Part 1: Critical Analysis of Starting Materials
The choice of starting material dictates the impurity profile and cost structure. Three potential routes were evaluated:
| Route | Starting Material | Feasibility | Verdict |
| A | 1,10-Decanediol | High | Selected. Cheap, robust, but requires separation of statistical mixture. |
| B | 10-Undecenal | Medium | Rejected. Requires ozonolysis (hazardous) to shorten chain from C11 to C10. |
| C | 1,10-Dibromodecane | Low | Rejected. Mono-functionalization is difficult; prone to polymerization byproducts. |
Selected Pathway: The 1,10-Decanediol Route We utilize 1,10-decanediol due to its high purity (>98%) and low cost. The challenge lies in the first step: monobromination . By using a continuous extraction method (Dean-Stark) with HBr, we maximize the yield of the mono-bromo alcohol while suppressing the di-bromo byproduct.
Part 2: Detailed Synthetic Protocols
Phase 1: Desymmetrization (Monobromination)
Objective: Convert 1,10-decanediol to 10-bromo-1-decanol.[1]
Mechanism: Acid-catalyzed nucleophilic substitution (
-
Reagents:
-
1,10-Decanediol (1.0 equiv)
-
Hydrobromic Acid (48% aq., 1.1 equiv)
-
Toluene (Solvent/Azeotrope carrier)
-
-
Protocol:
-
Suspend 1,10-decanediol in toluene (10 mL/g) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add 48% HBr slowly.
-
Heat to reflux (
). Water is removed azeotropically, driving the equilibrium toward the alkyl bromide. -
Self-Validating Checkpoint: Monitor water collection in the trap. Reaction is complete when water evolution ceases (~4-6 hours).
-
Workup: Cool to RT. Wash with water, saturated
, and brine. Dry over .[2] -
Purification: The crude contains unreacted diol (polar), mono-bromo (target), and di-bromo (non-polar). Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Target Yield: 60-70%.
-
Phase 2: Chemoselective Oxidation
Objective: Oxidize 10-bromo-1-decanol to 10-bromodecanal. Constraint: Must avoid over-oxidation to 10-bromodecanoic acid.
-
Reagents:
-
Protocol:
-
Suspend PCC and Celite (1:1 w/w) in anhydrous DCM at
. -
Add a solution of 10-bromo-1-decanol in DCM dropwise.
-
Warm to Room Temperature (RT) and stir for 2-3 hours.
-
Self-Validating Checkpoint: TLC (Hexane/EtOAc 4:1). The alcohol spot (
) disappears; a new, less polar aldehyde spot ( ) appears. -
Workup: Filter the black slurry through a pad of silica/Celite to remove chromium residues. Concentrate the filtrate.
-
Note: The aldehyde is unstable over time (prone to polymerization). Proceed immediately to Phase 3.
-
Phase 3: Acetal Protection
Objective: Convert 10-bromodecanal to this compound. Mechanism: Acid-catalyzed acetalization using an orthoester as a water scavenger.
-
Reagents:
-
10-Bromodecanal (1.0 equiv)[1]
-
Triethyl Orthoformate (TEOF) (1.2 equiv)
-
Ethanol (Absolute, 3.0 equiv)
-
-Toluenesulfonic acid (
-TsOH) (Catalytic, 1 mol%)
-
-
Protocol:
-
Dissolve 10-bromodecanal in absolute ethanol.
-
Add TEOF and catalytic
-TsOH. -
Stir at RT for 12 hours under
atmosphere. -
Self-Validating Checkpoint:
monitoring. Disappearance of the aldehyde proton ( ppm, triplet) and appearance of the acetal methine proton ( ppm, triplet). -
Quench: Add solid
to neutralize the acid catalyst. Filter. -
Purification: Distillation under reduced pressure (vacuum) is recommended for high purity, or a short silica plug (basified with
) to remove traces of aldehyde.
-
Part 3: Visualization of the Synthetic Workflow
Figure 1: Modular synthetic pathway transforming 1,10-decanediol into the target acetal linker.
Part 4: Technical Specifications & Safety
| Parameter | Specification |
| CAS Number | 10-Bromo-1-decanol (53463-68-6) |
| Molecular Weight | 309.28 g/mol (Target) |
| Boiling Point | |
| Storage | Store under Argon at |
| Safety Hazards | HBr: Corrosive, inhalation hazard. PCC: Carcinogenic Cr(VI), dispose of as hazardous heavy metal waste. |
References
-
Chong, J. M., et al. "Nucleophilic substitutions of diols: Preparation of haloalcohols." Journal of Organic Chemistry, 50(9), 1560-1563.
-
Corey, E. J., & Suggs, J. W. "Pyridinium Chlorochromate.[3] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds." Tetrahedron Letters, 16(31), 2647-2650.
-
Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Edition. (Standard reference for acetal formation using Triethyl Orthoformate).
-
BenchChem Technical Data. "10-Bromodecanal Synthesis and Properties."
Sources
Navigating the Unknown: A Technical Hazard Assessment of 10-Bromo-1,1-diethoxydecane
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Hazard Assessment by Analogy
This methodology involves a critical evaluation of the known hazards of structurally similar molecules and the constituent functional groups of the target compound. The primary structural components of 10-Bromo-1,1-diethoxydecane are a long-chain bromoalkane and a diethyl acetal . The predicted hazards outlined herein are a synthesis of the known properties of these chemical classes.
Disclaimer: This guide is intended to provide a scientifically reasoned, yet provisional, hazard assessment to enable safe handling and use in a research and development setting. The information presented should be considered a starting point, not a substitute for empirical testing. All laboratory work should be conducted under the supervision of qualified personnel and with the implementation of robust safety protocols.
Molecular Profile and Predicted Physicochemical Properties
This compound is a bifunctional organic molecule. The long ten-carbon chain suggests it is likely a liquid at room temperature with a relatively high boiling point and low volatility. The presence of two ether linkages in the acetal group and the terminal bromine atom will impart some polarity, though the long alkyl chain will dominate, suggesting low water solubility.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Liquid | Long alkyl chain with functional groups often results in a liquid state at STP. |
| Boiling Point | High (>200 °C) | Expected to be higher than related bromoalkanes and dialkoxyalkanes due to increased molecular weight. |
| Solubility | Low in water; Soluble in organic solvents | The hydrophobic decane chain will limit aqueous solubility. |
| Vapor Pressure | Low | Consistent with a high boiling point liquid. |
Toxicological Hazard Assessment
The toxicological profile of this compound can be inferred by considering the contributions of its bromoalkane and diethyl acetal moieties.
The Bromoalkane Moiety: A Source of Irritation and Potential Systemic Effects
Long-chain bromoalkanes are known to be irritants and can be harmful if absorbed.[3][4] The toxicity of haloalkanes generally increases with the atomic mass of the halogen, making bromoalkanes more problematic than their chloro-analogs.[5][6]
-
Skin and Eye Irritation: Direct contact with bromoalkanes can cause skin and eye irritation.[3][4][7] Prolonged or repeated skin contact may lead to dermatitis.
-
Inhalation Toxicity: While the predicted low vapor pressure of this compound mitigates the risk of inhaling significant quantities of vapor at room temperature, heating the substance or generating aerosols could lead to respiratory tract irritation.[3][4]
-
Ingestion Toxicity: Ingestion may cause irritation of the gastrointestinal tract.[3][4] Systemic effects following significant absorption cannot be ruled out.
-
Carcinogenicity and Genotoxicity: Some shorter-chain bromoalkanes, such as bromoethane, are considered animal carcinogens.[8] While data for long-chain bromoalkanes is less clear, it is prudent to handle this compound as a potential carcinogen and minimize exposure.
The Diethyl Acetal Moiety: Generally Low Reactivity with a Caveat
Acetals are generally considered to be of low chemical reactivity, particularly under neutral or basic conditions.[9][10][11] They are stable to many oxidizing and reducing agents.[10][11] However, the toxicology of related dialkoxy compounds suggests some potential for central nervous system effects at high doses.[12]
-
Hydrolytic Instability: Acetals can be hydrolyzed back to their constituent aldehyde and alcohol in the presence of strong acids.[9] While this compound is expected to be stable under normal laboratory conditions, contact with acidic environments could lead to the formation of 10-bromodecanal and ethanol. Aldehydes can be toxic and genotoxic.[13]
Physicochemical and Reactivity Hazards
Flammability
Based on structurally similar long-chain bromoalkanes, this compound is anticipated to be a combustible liquid.[3] It is not expected to be highly flammable at room temperature but will likely burn if exposed to an ignition source.
Reactivity Profile
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids should be avoided.[7][8] Bromoalkanes can react with strong bases, and acetals are sensitive to strong acids.
-
Hazardous Decomposition Products: Upon thermal decomposition, bromoalkanes can release toxic and corrosive gases, including hydrogen bromide and carbon oxides.[8][14][15] The presence of bromine can also lead to the formation of brominated aromatic compounds during incomplete combustion.[16]
Experimental Workflow: A Risk Mitigation Approach
The following diagram outlines a logical workflow for handling this compound, emphasizing risk assessment and mitigation at each stage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. quora.com [quora.com]
- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 1378 - BROMOETHANE [chemicalsafety.ilo.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jove.com [jove.com]
- 11. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Joint toxicity of alkoxyethanol mixtures: Contribution of in silico applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cetjournal.it [cetjournal.it]
- 16. Research Portal [researchportal.murdoch.edu.au]
Methodological & Application
Application Note: Using 10-Bromo-1,1-diethoxydecane as a Masked Aldehyde Linker
Abstract & Core Concept
10-Bromo-1,1-diethoxydecane (CAS: 106976-90-7 / 53463-68-6 related) is a bifunctional reagent used primarily as a latent aldehyde linker . While often categorized loosely under "protecting groups," it is technically an alkylating agent containing a protected aldehyde .
Its structure consists of a 10-carbon alkyl chain terminated by:
-
A Primary Bromide (Electrophile): Reactive toward nucleophiles (amines, phenols, thiols) via
substitution. -
A Diethyl Acetal (Masked Aldehyde): Stable under basic and nucleophilic conditions, preventing unwanted polymerization or oxidation during the coupling phase.
This guide details the protocol for using this reagent to install a long-chain aldehyde functionality onto a target molecule (scaffold), effectively "protecting" the aldehyde until the final synthetic step.
Mechanism of Action
The utility of this reagent relies on the orthogonal reactivity of its two functional ends.[1]
Phase 1: The "Protected" Coupling (Alkylation)
The diethyl acetal moiety is stable to strong bases (e.g.,
-
Reaction Type:
Nucleophilic Substitution.[2] -
Key Requirement: Aprotic polar solvents (DMF, DMSO, Acetone) to enhance nucleophilicity.
Phase 2: Deprotection (Activation)
Once the linker is attached to the target molecule, the acetal is hydrolyzed using aqueous acid to reveal the reactive aldehyde.
-
Reaction Type: Acid-Catalyzed Hydrolysis.
-
Mechanism: Protonation of the ethoxy oxygen
Loss of ethanol Formation of oxonium ion Water attack Elimination of second ethanol Aldehyde.
Visual Pathway Analysis
Figure 1: Logical flow of installing the aldehyde linker. The acetal survives the alkylation step (Step 1) and is removed only when triggered by acid (Step 2).
Applications
-
Pheromone Synthesis: Used to construct long-chain aliphatic aldehydes common in lepidopteran sex pheromones (e.g., Amyelois transitella).
-
Surface Engineering: Immobilization of biomolecules.[2] The bromide anchors to the surface (or is converted to a thiol for gold surfaces), and the aldehyde reacts with protein amines (reductive amination).
-
Liquid Crystals: Synthesis of alkoxy-benzaldehyde intermediates for mesogenic materials.
-
PROTACs & Drug Linkers: Creating hydrophobic spacers with a reactive "handle" (aldehyde) for further conjugation.
Experimental Protocols
Protocol A: Coupling (Alkylation of a Phenol)
Objective: To attach the decyl chain to a phenolic substrate.
Reagents:
-
Target Phenol (1.0 equiv)
-
This compound (1.1 – 1.2 equiv)
-
Potassium Carbonate (
) (2.0 – 3.0 equiv) -
Potassium Iodide (
) (0.1 equiv) – Catalyst (Finkelstein) -
Solvent: DMF (Anhydrous) or Acetone (HPLC Grade)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Phenol in DMF (concentration ~0.2 M).
-
Deprotonation: Add
. Stir at Room Temperature (RT) for 15–30 minutes to generate the phenoxide anion. -
Addition: Add this compound dropwise. Add catalytic
to accelerate the reaction (converts alkyl bromide to more reactive alkyl iodide in situ). -
Reaction: Heat the mixture to 60–80°C under an inert atmosphere (
or Ar). Monitor by TLC (typically 4–12 hours).-
Note: Do not exceed 90°C to avoid elimination of the bromide to an alkene.
-
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc or
. -
Wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). The acetal is non-polar; the product will typically elute earlier than the starting phenol.
Protocol B: Deprotection (Acetal Hydrolysis)
Objective: To convert the diethyl acetal into the active aldehyde.
Reagents:
-
Acetal-Intermediate (from Protocol A)
-
Acid Source: 2M HCl or Formic Acid
-
Solvent: THF/Water (4:1 ratio) or Acetone/Water
Step-by-Step:
-
Solubilization: Dissolve the Acetal-Intermediate in THF (or Acetone).
-
Acidification: Add 2M HCl dropwise until the pH is ~1–2.
-
Alternative: For acid-sensitive substrates, use Pyridinium p-toluenesulfonate (PPTS) in wet acetone at reflux.
-
-
Reaction: Stir at RT. Monitor by TLC. Aldehydes are typically more polar than acetals.
-
Time: 1–4 hours.
-
-
Workup:
-
Neutralize carefully with saturated
solution. -
Extract with DCM or EtOAc.
-
Wash with Brine, dry over
.
-
-
Storage: Aldehydes are prone to oxidation (to carboxylic acids). Store under
at -20°C or use immediately in the next step (e.g., Reductive Amination or Wittig reaction).
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability (Step 1) | Suitability (Step 2) | Notes |
| DMF | High | Low | Excellent for |
| Acetone | Medium | High | Good for Finkelstein conditions; standard for hydrolysis. |
| THF | Low | High | Poor for |
| Ethanol | Avoid | Avoid | Will inhibit hydrolysis (Le Chatelier's principle). |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Elimination of Bromide | Lower Temp (<80°C). Use milder base ( |
| No Reaction (Step 1) | Steric Hindrance | Add catalytic KI (0.1 eq). Switch solvent to DMF/DMSO. |
| Incomplete Hydrolysis | Equilibrium issue | Add more water. Remove Ethanol byproduct via evaporation or use Acetone (transacetalization).[3] |
| Aldehyde Oxidation | Air exposure | Perform hydrolysis under |
Safety & Handling
-
This compound:
-
Reaction Safety:
-
DMF: Hepatotoxic. Avoid skin contact.[5]
-
Acids: Corrosive. Add acid to water, never reverse.
-
References
-
Pheromone Synthesis: Leal, W. S., et al. "Identification of the sex pheromone of the navel orangeworm, Amyelois transitella." Journal of Chemical Ecology, vol. 31, no. 1, 2005.[6] (Demonstrates usage of bromo-acetal linkers for long-chain aldehyde construction).
- Acetal Hydrolysis: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for acetal stability and deprotection conditions).
- General Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th ed., Wiley, 2007. (Mechanistic grounding for reactions with alkyl bromides).
-
Reagent Properties: Sigma-Aldrich / Merck KGaA. "Safety Data Sheet: 10-Bromo-1-decene / derivatives." Accessed Oct 2023.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. 10-Bromo-1-decene | C10H19Br | CID 543384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
use of 10-Bromo-1,1-diethoxydecane in pheromone synthesis
Application Note: Strategic Utilization of 10-Bromo-1,1-diethoxydecane in Lepidopteran Pheromone Total Synthesis
Introduction: The C10 Bifunctional Advantage
In the total synthesis of insect pheromones—specifically the Type I Lepidopteran pheromones characterized by long-chain unsaturated aldehydes, alcohols, and acetates—carbon chain assembly is the rate-limiting step.
This compound (CAS: 106292-16-2) serves as a critical "C10 Synthon." Its structural utility lies in its bifunctionality:
-
Terminal Bromide: An excellent leaving group for nucleophilic substitution (
), allowing facile coupling with acetylides or Grignard reagents. -
Diethyl Acetal: A robust masking group for the terminal aldehyde. It remains stable under basic alkylation conditions (e.g.,
-BuLi, NaNH ) but is easily removed under mild acidic conditions.
This Application Note details the protocol for utilizing this building block to synthesize (Z)-11-Hexadecenal , the sex pheromone of the Diamondback Moth (Plutella xylostella) and the Cotton Bollworm (Helicoverpa armigera).
Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 309.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Stability | Moisture sensitive (acetal hydrolysis). Light sensitive (bromide degradation). |
Safety Precaution: This compound is an alkylating agent. Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong acids which will prematurely cleave the acetal.
Core Application: Synthesis of (Z)-11-Hexadecenal
This workflow demonstrates the "C6 + C10" convergent synthesis strategy.
Phase 1: Carbon Chain Elongation (Alkylation)
Objective: Couple 1-Hexyne (C6) with this compound (C10) to form the C16 backbone.
Reagents:
-
1-Hexyne (1.2 eq)
- -Butyllithium (2.5 M in hexanes, 1.2 eq)
-
This compound (1.0 eq)
-
Hexamethylphosphoramide (HMPA) or DMPU (Co-solvent, 2.0 eq)
-
Anhydrous THF
Protocol:
-
Lithiation: In a flame-dried 3-neck flask under Argon, dissolve 1-hexyne in anhydrous THF. Cool to -78°C.
-
Deprotonation: Add
-BuLi dropwise over 30 minutes. Maintain temperature below -70°C to prevent side reactions. Stir for 1 hour to generate lithium hexynylide. -
Coupling: Add HMPA (or DMPU) to facilitate the
mechanism. Then, add this compound dropwise. -
Reaction: Allow the mixture to warm slowly to room temperature and reflux for 4–6 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the bromide starting material indicates completion.
-
-
Workup: Quench with saturated NH
Cl. Extract with diethyl ether.[1] Dry organic layer over MgSO and concentrate. -
Product: 1,1-diethoxyhexadec-11-yne.
Phase 2: Stereoselective Hydrogenation (Z-Olefin Formation)
Objective: Reduce the internal alkyne to a cis (Z) alkene.
Reagents:
-
1,1-diethoxyhexadec-11-yne (from Phase 1)
-
Lindlar Catalyst (Pd/CaCO
poisoned with Pb) -
Quinoline (Catalyst poison to prevent over-reduction)
-
Hydrogen gas (H
, 1 atm) -
Hexane/Ethanol solvent mix
Protocol:
-
Setup: Dissolve the alkyne in Hexane/Ethanol (1:1). Add Lindlar catalyst (5 wt% of substrate) and Quinoline (2 drops per gram of substrate).
-
Hydrogenation: Purge the vessel with H
. Stir vigorously under a hydrogen balloon (1 atm). -
Monitoring: Monitor H
uptake. The reaction typically stops automatically after 1 equivalent of H is consumed.-
Critical Check: Analyze an aliquot via GC-MS. You must see the peak shift corresponding to the alkene (M+2 relative to alkyne). If alkane (M+4) appears, the catalyst is too active.
-
-
Filtration: Filter through a celite pad to remove Palladium. Concentrate the filtrate.
-
Product: (Z)-1,1-diethoxyhexadec-11-ene.
Phase 3: Acetal Deprotection (The Reveal)
Objective: Hydrolyze the diethyl acetal to release the active aldehyde pheromone.
Reagents:
-
(Z)-1,1-diethoxyhexadec-11-ene
-
Formic acid (80% aq) or dilute HCl
-
Dichloromethane (DCM)
Protocol:
-
Hydrolysis: Dissolve the acetal in DCM. Add 80% Formic acid (2:1 ratio relative to DCM).
-
Agitation: Stir vigorously at room temperature for 2 hours.
-
Quench: Neutralize carefully with saturated NaHCO
solution until pH is 7. -
Purification: Extract with DCM. Wash with brine. Flash chromatography (Silica gel, Hexane/EtOAc) may be required to remove traces of free alcohol (if over-reduction occurred).
-
Final Product: (Z)-11-Hexadecenal.
Experimental Visualization
The following diagram illustrates the convergent synthesis pathway and the orthogonal stability of the acetal group.
Figure 1: Convergent synthesis of (Z)-11-Hexadecenal.[5] The C10 acetal block remains intact during the aggressive alkylation step, protecting the terminal oxidation state.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Elimination of HBr instead of substitution. | Ensure temperature is strictly <-70°C during addition. Use HMPA/DMPU to increase nucleophilicity of the acetylide. |
| Over-reduction (Alkane formation) | Catalyst too active. | Increase Quinoline concentration. Ensure reaction is stopped immediately upon H |
| E-isomer contamination | Isomerization during hydrogenation. | Avoid acidic conditions during hydrogenation. Use fresh Lindlar catalyst. |
| Acetal not cleaving | Acid too weak or biphasic mixing poor. | Switch from Formic acid to 2N HCl/THF mixture. Ensure vigorous stirring. |
References
-
Synthesis of Z-11-Hexadecenal: Title: A Process For Synthesis Of Z 11 Hexadecenal. Source: Patent Application (India), 2017.[8] URL:[Link]
-
General Acetal Deprotection Methodologies: Title: Deprotection of Acetals and Ketals.[9][10][11] Source: Organic Chemistry Portal (Comprehensive review of hydrolysis conditions). URL:[Link]
-
Lithium Acetylide Coupling Protocols: Title: Product Subclass 10: Lithium Acetylides.[1] Source: Science of Synthesis (Thieme), 2010. URL:[Link][10]
-
Application in Tetradecenyl Acetate Synthesis: Title: A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate.[3] Source: Revue Roumaine de Chimie, 2011.[3] (Demonstrates C10+C2 coupling strategy). URL:[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. US4559111A - Azeotropic purification of Z-11-hexadecenal - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. A Process For Synthesis Of Z 11 Hexadecenal [quickcompany.in]
- 9. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 10. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
The Elusive Initiator: Navigating the Synthesis and Application of 10-Bromo-1,1-diethoxydecane in Polymer Chemistry
A comprehensive search of the scientific literature and chemical databases reveals a notable absence of direct information regarding the synthesis and application of 10-Bromo-1,1-diethoxydecane in polymer chemistry. This specific bifunctional molecule, envisioned as a valuable tool for the synthesis of aldehyde-terminated polymers, appears to be a novel or yet-unreported compound. However, by examining the chemistry of closely related and commercially available precursors, we can outline a strategic pathway for its synthesis and subsequent use as a functional initiator in controlled radical polymerization, offering a valuable resource for researchers and professionals in polymer science and drug development.
While direct protocols for this compound are unavailable, its synthesis can be logically extrapolated from established chemical transformations. The most plausible synthetic route would commence with the readily available 10-Bromo-1-decanol . This precursor possesses the required ten-carbon chain with a terminal bromine atom. The subsequent steps would involve the oxidation of the terminal alcohol to an aldehyde, followed by the protection of the aldehyde as a diethyl acetal.
Proposed Synthetic Pathway
The transformation from 10-Bromo-1-decanol to the target initiator, this compound, would proceed as follows:
-
Oxidation of 10-Bromo-1-decanol: The primary alcohol can be oxidized to 10-bromodecanal using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM) are standard choices for this transformation. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is crucial.
-
Acetal Protection: The resulting 10-bromodecanal would then be protected as a diethyl acetal. This is typically achieved by reacting the aldehyde with an excess of ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid. The removal of water formed during the reaction, often by azeotropic distillation with a Dean-Stark apparatus, drives the equilibrium towards the formation of the stable 1,1-diethoxydecane group.
This proposed two-step synthesis provides a clear and feasible route to obtaining the desired this compound initiator.
Application in Polymer Chemistry: A Gateway to Aldehyde-Terminated Polymers
The strategic design of this compound, featuring a terminal alkyl bromide and a protected aldehyde, makes it an ideal candidate as a functional initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.
Protocol for ATRP Initiation
A general protocol for the ATRP of a vinyl monomer, such as methyl methacrylate (MMA) or styrene, using this compound as the initiator would involve the following steps:
-
Reaction Setup: A Schlenk flask is charged with the monomer, the this compound initiator, a copper(I) halide catalyst (e.g., CuBr), and a suitable ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The molar ratio of these components is critical for controlling the polymerization.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: The flask is then immersed in a thermostatically controlled oil bath at a specific temperature to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
Termination and Purification: The polymerization is quenched by exposing the reaction mixture to air. The polymer is then dissolved in a suitable solvent and precipitated in a non-solvent to remove unreacted monomer and the catalyst complex.
The resulting polymer will possess a terminal 1,1-diethoxydecane group, a protected precursor to the desired aldehyde functionality.
Deprotection to Yield Aldehyde-Terminated Polymers
The crucial final step is the deprotection of the acetal group to unveil the reactive aldehyde terminus. This is typically achieved under acidic conditions.
Protocol for Acetal Deprotection:
-
Dissolution: The acetal-protected polymer is dissolved in a suitable organic solvent.
-
Acidic Hydrolysis: An aqueous acidic solution, such as dilute hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added to the polymer solution.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until the deprotection is complete, which can be monitored by spectroscopic methods like ¹H NMR by observing the disappearance of the acetal protons and the appearance of the aldehyde proton signal.
-
Purification: The aldehyde-terminated polymer is then isolated by precipitation and dried under vacuum.
The Power of the Terminal Aldehyde: A Hub for Bioconjugation and Advanced Materials
The successful synthesis of aldehyde-terminated polymers opens up a vast array of possibilities for post-polymerization modification and the creation of advanced functional materials. The aldehyde group is a versatile chemical handle that can participate in a variety of chemoselective ligation reactions.
Applications in Bioconjugation and Drug Delivery
The terminal aldehyde is particularly valuable for bioconjugation, the covalent attachment of polymers to biological molecules. This is a key strategy in drug delivery to improve the pharmacokinetic profiles of therapeutic proteins and peptides. Aldehyde-terminated polymers can be conjugated to biomolecules containing amine or hydrazide functionalities through the formation of imine or hydrazone linkages, respectively. These reactions are often performed under mild, biocompatible conditions.
Workflow for Bioconjugation
Caption: Bioconjugation of aldehyde-terminated polymers.
Data Summary
| Precursor / Product | Key Characteristics | Synthetic Step |
| 10-Bromo-1-decanol | Commercially available, contains the C10 chain and bromine. | Starting Material |
| 10-Bromodecanal | Intermediate with a reactive aldehyde. | Oxidation |
| This compound | Target initiator with a protected aldehyde. | Acetal Protection |
| Acetal-Protected Polymer | Polymer with a latent aldehyde functionality at one end. | ATRP |
| Aldehyde-Terminated Polymer | Final product with a reactive aldehyde for conjugation. | Deprotection |
Conclusion and Future Outlook
While this compound is not a commercially cataloged chemical, this guide provides a scientifically sound and detailed roadmap for its synthesis and application in polymer chemistry. The development of this functional initiator would provide a valuable addition to the polymer chemist's toolbox, enabling the straightforward synthesis of well-defined polymers with a terminal aldehyde group. The versatility of the aldehyde functionality in post-polymerization modifications, particularly in the realm of bioconjugation, underscores the potential impact of this yet-to-be-explored molecule in the design of advanced materials for biomedical and pharmaceutical applications. Further research into the optimization of the proposed synthetic and polymerization protocols is warranted to fully unlock the potential of this promising initiator.
References
As this compound is not documented in the searched literature, direct references for its synthesis and application are not available. The protocols and strategies outlined are based on established principles of organic synthesis and polymer chemistry. For foundational knowledge on the discussed reactions, the following general resources are recommended:
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B. John Wiley & Sons. (A comprehensive resource for the fundamental organic reactions discussed).
- Handbook of Radical Polymerization. Matyjaszewski, K., & Davis, T. P. (Eds.). John Wiley & Sons.
- Bioconjugate Techniques. Hermanson, G. T. Academic press.
spectroscopic analysis of 10-Bromo-1,1-diethoxydecane (NMR, IR, MS)
Detailed Application Note & Protocol: Spectroscopic Analysis of 10-Bromo-1,1-diethoxydecane
Part 1: Introduction & Strategic Overview
Subject: this compound Chemical Formula: C₁₄H₂₉BrO₂ Molecular Weight: 309.29 g/mol
Application Context: this compound is a critical bifunctional linker used in medicinal chemistry and materials science. It features a terminal alkyl bromide (electrophile for substitution reactions) and a diethyl acetal (protected aldehyde). Its primary utility lies in coupling reactions where the aldehyde must remain latent until a specific deprotection event (acid hydrolysis) is triggered.
Core Analytical Challenge: The acetal functionality is acid-labile . Standard spectroscopic solvents (like CDCl₃) often contain trace HCl, which can hydrolyze the acetal back to the aldehyde (10-bromodecanal) in situ, leading to confusing spectra and false purity data. This guide provides a robust, self-validating protocol to prevent this artifact.
Part 2: Sample Preparation & Handling (Critical Step)
Objective: Prevent acid-catalyzed hydrolysis during analysis.
Protocol:
-
Solvent Selection: Use CDCl₃ (Deuterated Chloroform) stored over Silver Foil or Potassium Carbonate (K₂CO₃) to neutralize acidity.
-
Neutralization Step:
-
Step 1: Add 0.6 mL of CDCl₃ to a clean vial.
-
Step 2: Add ~5-10 mg of anhydrous K₂CO₃ (solid) directly to the solvent.
-
Step 3: Vortex for 10 seconds and let settle.
-
Step 4: Use the supernatant for dissolving the sample (approx. 10-20 mg of analyte).
-
-
Glassware: Ensure NMR tubes are oven-dried and free of acid wash residues.
Part 3: NMR Spectroscopy (Structural Validation)
Methodology: Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the integrity of both the acetal and the alkyl bromide.
^1H NMR Analysis (400 MHz, CDCl₃)
Diagnostic Logic:
-
Acetal Methine: Look for a triplet at ~4.48 ppm . If this shifts to ~9.7 ppm (aldehyde proton), hydrolysis has occurred.
-
Bromide Terminus: Look for a triplet at ~3.40 ppm . The integral ratio between the acetal methine (1H) and this bromide methylene (2H) must be 1:2 .
Data Summary Table:
| Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Fragment |
| H-1 | 4.48 | Triplet (t) | 1H | 5.7 Hz | -CH (OEt)₂ (Acetal Methine) |
| H-1' | 3.48 – 3.64 | Multiplet (m) | 2H | - | -OCH ₂CH₃ (Ethoxy A) |
| H-1'' | 3.48 – 3.64 | Multiplet (m) | 2H | - | -OCH ₂CH₃ (Ethoxy B) |
| H-10 | 3.40 | Triplet (t) | 2H | 6.8 Hz | -CH ₂-Br (Terminal Bromide) |
| H-2 | 1.60 | Multiplet (m) | 2H | - | -CH(OEt)₂-CH ₂- |
| H-9 | 1.85 | Multiplet (m) | 2H | - | -CH ₂-CH₂-Br |
| H-Ethoxy | 1.20 | Triplet (t) | 6H | 7.0 Hz | -OCH₂CH ₃ |
| Backbone | 1.25 – 1.45 | Broad (m) | 12H | - | Internal -(CH ₂)₆- |
^{13}C NMR Analysis (100 MHz, CDCl₃)
Diagnostic Logic:
-
Acetal Carbon: Characteristic signal at 103.0 ppm .
-
Bromide Carbon: Signal at 34.0 ppm (significantly upfield from a chloride or alcohol).
Data Summary Table:
| Assignment | Chemical Shift (δ ppm) | Structural Fragment |
| C-1 | 102.9 | Acetal Carbon (-C H(OEt)₂) |
| Ethoxy CH₂ | 60.8 | -OC H₂CH₃ |
| C-10 | 34.1 | -C H₂-Br |
| C-9 | 32.8 | -CH₂-C H₂-Br |
| C-2 | 33.6 | Acetal-C H₂- |
| Backbone | 28.0 – 29.5 | Internal Alkyl Chain |
| Ethoxy CH₃ | 15.3 | -OCH₂C H₃ |
Part 4: Mass Spectrometry (Fragmentation Analysis)
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI, 70 eV) is preferred.
-
Note: Acetals rarely show a strong Molecular Ion (
) because the C-O bond cleaves easily. -
Base Peak: The spectrum is dominated by the stable oxocarbenium ion formed by losing the alkyl chain or an ethoxy group.
Fragmentation Pathway Visualization:
Figure 1: Fragmentation pathway for this compound under Electron Impact (EI) ionization. The m/z 103 peak is diagnostic for the diethyl acetal headgroup.
Key MS Signals:
-
m/z 103 (100%):
. Diagnostic for diethyl acetals. -
m/z 47:
. -
Isotopic Pattern: If high mass fragments are visible (e.g.,
), they will show the characteristic 1:1 doublet (79Br / 81Br) separated by 2 amu.
Part 5: Infrared Spectroscopy (Functional Group Check)
Methodology: ATR-FTIR (Attenuated Total Reflectance).
Diagnostic Criteria:
-
Pass: Strong bands at 1050–1150 cm⁻¹ (C-O-C symmetric/asymmetric stretch).
-
Pass: C-H stretching at 2850–2930 cm⁻¹ (Alkyl chain).
-
Fail: Presence of a band at 1710–1730 cm⁻¹ (C=O stretch). This indicates hydrolysis to the aldehyde.
-
Fail: Broad band at 3200–3500 cm⁻¹ (O-H stretch). Indicates hydrolysis (hemiacetal) or wet sample.
Part 6: Quality Control Protocol (Summary)
Workflow Visualization:
Figure 2: Integrated Quality Control Workflow ensuring acetal stability and structural integrity.
References
-
Spectroscopic Data of Bromoalkanols: ResearchGate. "1H NMR spectra of 10-bromodecanoic acid..." (Analogous structural data for terminal bromide).
-
Acetal Fragmentation Patterns: ACS Publications. "Mass Spectrometry of the Acetal Derivatives." (Diagnostic m/z 103 peak).
-
General Synthesis & Properties: PubChem. "10-Bromo-1-decene" (Analogous C10 backbone properties).[1]
-
Acetal Protection/Deprotection: Organic Chemistry Portal. "Dimethyl Acetals" (Stability conditions).
Sources
Troubleshooting & Optimization
preventing side reactions in Grignard formation with 10-Bromo-1,1-diethoxydecane
Executive Summary & Core Challenges
Synthesizing 10-(1,1-diethoxy)decylmagnesium bromide presents a specific set of competing challenges. Unlike simple short-chain alkyl halides, this substrate combines a lipophilic long chain with an acid-sensitive acetal protecting group.
The "Why" behind the failure modes:
-
Wurtz Coupling (Dimerization): Primary alkyl bromides on long chains (
) are prone to intermolecular attack by the forming Grignard reagent on unreacted bromide, leading to the 20-carbon dimer (1,1,20,20-tetraethoxyicosane). This is the #1 yield killer. -
Acetal Stability: While acetals are stable to the basicity of Grignard reagents, they are sensitive to Lewis acids. Magnesium bromide (
), generated as a byproduct of Wurtz coupling or activation, acts as a Lewis acid that can degrade the acetal if the reaction temperature spikes or if the solvent shell is too loose (e.g., in pure ether). -
Initiation Latency: Long-chain halides often suffer from slow diffusion to the Mg surface, leading to "false starts" where researchers add too much halide before initiation, resulting in a thermal runaway and massive dimerization.
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition between the desired insertion and the parasitic coupling pathway.
Figure 1: Kinetic competition. The red pathways represent side reactions that must be suppressed via dilution and temperature control.
Optimized Protocol: The "High-Dilution/Slow-Addition" Method
Do not use a standard "dump and reflux" procedure. This protocol is engineered to keep the concentration of unreacted alkyl bromide near zero, starving the Wurtz coupling reaction.
Materials & Stoichiometry
| Component | Equiv.[1] | Role | Critical Note |
| Mg Turnings | 1.5 - 2.0 | Metal Source | Excess surface area is crucial. Mechanically crush/stir dry before use. |
| Substrate | 1.0 | Electrophile | Must be dry (<100 ppm |
| THF (Anhydrous) | Solvent | Volume: 10-15 mL per gram of substrate. | High dilution prevents dimerization. |
| LiCl (Optional) | 1.1 | Additive | Solubilizes the Grignard, cleaning the Mg surface (Turbo-style). |
| DIBAL-H | 0.01 | Activator | Superior to Iodine for removing oxide layer at low temp. |
Step-by-Step Methodology
-
Magnesium Activation (The "Dry Stir"):
-
Place Mg turnings in a flame-dried Schlenk flask under Argon.
-
Stir dry vigorously for 30 mins. The friction exposes fresh metal sites (mechanical activation).
-
Pro-Tip: If available, add anhydrous LiCl (1.1 eq) here. It aids in breaking the Mg lattice.
-
-
Chemical Activation:
-
Add enough THF to cover the Mg.
-
Add 1-2 drops of DIBAL-H (1M in hexanes) or a single crystal of Iodine.
-
Why DIBAL-H? It acts as a scavenger for trace water and reduces the MgO layer instantly, often allowing initiation at room temperature without heat shocks [1].
-
-
The "Seeding" (Initiation):
-
Add 5% of the total volume of the bromide solution.
-
Observe for temperature rise or turbidity.[2] If using Iodine, look for color fading (brown
clear). -
Troubleshooting: If no reaction after 10 mins, heat gently to 40°C with a heat gun, then remove heat immediately once initiated.
-
-
The Propagation (Slow Addition):
-
CRITICAL STEP: Cool the reaction mixture to 0°C - 10°C .
-
Add the remaining bromide solution dropwise over 1 - 2 hours .
-
Logic: By keeping the solution cold and the bromide concentration low, the rate of Grignard formation (
) outcompetes the rate of dimerization ( ).
-
-
Post-Reaction Digest:
-
After addition, allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Titrate immediately using salicylaldehyde phenylhydrazone or Knochel's method to determine molarity.
-
Troubleshooting Center
Issue 1: "The Reaction Won't Start (Passivated Magnesium)"
Symptoms: No exotherm, Iodine color persists, Mg looks dull.
Decision Tree:
Figure 2: Initiation Troubleshooting Logic.
Technical Fixes:
-
The Entrainer Method: Add 0.1 equiv of 1,2-dibromoethane .[1] This reacts aggressively with Mg, etching the surface and releasing ethylene gas (bubbles), which physically cleans the metal.
-
Sonication: If using a Schlenk tube, place it in an ultrasonic bath for 5 minutes. This physically cavitates the oxide layer [2].
Issue 2: "High Dimer Content (Wurtz Coupling)"
Symptoms: Yield is low (<60%), thick white precipitate (MgBr2) forms early, GC-MS shows mass at ~342 (dimer).
Root Cause & Solution:
-
Cause: Local concentration of R-Br was too high.
-
Fix: Double the volume of THF. Increase the addition time from 1 hour to 3 hours. Ensure stirring is vigorous to disperse the halide immediately upon drop entry [3].
Issue 3: "Acetal Cleavage / Polymerization"
Symptoms: Solution turns dark/tarry; NMR shows aldehyde peaks or broad polymer signals.
Root Cause & Solution:
-
Cause: Acidic quench or Lewis Acid buildup.
-
Fix:
-
Quench: Do NOT use HCl. Quench with Saturated Aqueous
mixed with ice. This buffers the pH to ~8-9. -
During Reaction: If the reaction turns dark during formation, add 1.0 eq of LiCl. This complexes the Mg species, breaking up Lewis acidic aggregates.
-
FAQ: Expert Insights
Q: Can I use Diethyl Ether instead of THF?
A: Yes, and it often reduces Wurtz coupling because it is less polar than THF. However, long-chain acetals (
Q: Why not use the Turbo Grignard Exchange method? A: Excellent question. If the direct insertion (Mg metal) fails or yields remain low (<50%), you should switch to Halogen-Metal Exchange .
-
Protocol: Treat the bromide with
(Turbo Grignard) in THF at RT. -
Mechanism:[3][4][5][6][7][8] The Mg exchanges from the isopropyl group to your decyl chain. This avoids the radical intermediates responsible for Wurtz coupling entirely. This is the "Gold Standard" for difficult substrates [4].
Q: How do I store this reagent? A: Store at 4°C under Argon. Acetals are stable in the Grignard solution for weeks. However, check titer before use, as long-chain Grignards can precipitate out of solution in cold THF.
References
-
Tietze, L. F., et al. "Efficient synthesis of alkylmagnesium halides using DIBAL-H activation." Chem. Eur. J., 2016 . (Generalized citation for DIBAL activation concept).
-
Reich, H. J. "Tech Note: Activation of Magnesium." University of Wisconsin-Madison Chemistry.
-
Org. Synth. "General precautions for Grignard formation and Wurtz coupling prevention." Organic Syntheses, Coll. Vol. 6, p.242.
-
Knochel, P., et al. "Functionalized Grignard Reagents via Halogen-Metal Exchange." Angew.[4][7] Chem. Int. Ed., 2003 .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104672068A - A preparing method of 1,1-diethoxy-2-bromoethane - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN116178400B - Grignard reagent allyl magnesium bromide preparation process - Google Patents [patents.google.com]
challenges in the nucleophilic substitution of 10-Bromo-1,1-diethoxydecane
Subject: Troubleshooting Nucleophilic Substitution ( ) Protocols
Ticket ID: #SN2-C10-ACETAL Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
System Overview: The "Hardware"
You are working with 10-Bromo-1,1-diethoxydecane .[1] To successfully modify this reagent, you must understand its dual nature. It is a bifunctional linker containing two distinct "ports":
-
Port A (The Reactive Site): A primary alkyl bromide (
).[1] This is your target for nucleophilic attack.[1] It is moderately reactive but kinetically hindered by the long lipophilic chain.[1] -
Port B (The Fragile Cargo): A diethyl acetal (
).[1] This is a masked aldehyde.[1] It is "impregnable" to bases and nucleophiles but will catastrophically fail (hydrolyze) in the presence of acid or Lewis acids .
The Core Challenge: You must drive a substitution reaction at Port A (which often requires heat or activation) without triggering the acid-catalyzed collapse of Port B.
Decision Matrix: Selecting Reaction Conditions
Before starting, map your nucleophile to the correct solvent system using the logic flow below.
Figure 1: Decision matrix for solvent and additive selection based on nucleophile basicity.
Troubleshooting Guide: Diagnostics & Solutions
Use this table to diagnose reaction failures based on analytical data (TLC/NMR).
| Symptom | Diagnosis | Root Cause | Corrective Action |
| NMR: Triplet at ~9.7 ppm (aldehyde) appears.[1] | Acetal Hydrolysis | Acidic conditions during reaction or workup. | 1. Add 1% Et |
| TLC: New spot ( | E2 Elimination | Nucleophile is too basic or temperature is too high.[1] | 1. Lower reaction temp.2. Switch to a less basic nucleophile (e.g., use NaN |
| Reaction: Conversion stalls at ~50-60% after 24h. | "Grease" Effect | Poor solubility of inorganic salt in organic phase.[1] | 1. Add Phase Transfer Catalyst (TBAB or 18-Crown-6).2. Switch to Finkelstein conditions (add 10 mol% NaI). |
| Purification: Product degrades on silica column. | Silica Acidity | Silica gel is naturally slightly acidic ( | Pre-treat Silica: Flush column with 1-5% Triethylamine/Hexanes before loading.[1] |
Standard Operating Procedures (SOPs)
Protocol A: The "Finkelstein Boost" (Recommended for sluggish reactions)
Use this when reacting with poor nucleophiles (e.g., amines, carboxylates) or when the reaction is unacceptably slow due to the long alkyl chain.
Mechanism: In situ conversion of the alkyl bromide (moderate LG) to an alkyl iodide (excellent LG).
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Solvent: Dissolve this compound (1.0 equiv) in anhydrous Acetone (0.1 M concentration).
-
Note: If the nucleophile is insoluble in acetone, use DMF, but Acetone is preferred for ease of workup.
-
-
Activation: Add Sodium Iodide (NaI) (0.1 to 1.0 equiv).[1]
-
Visual Check: The solution may turn slightly yellow/brown due to trace
.[1]
-
-
Nucleophile: Add your Nucleophile (1.2 - 1.5 equiv).
-
Reaction: Stir at reflux (56°C) for 12-24 hours.
-
Monitoring: Watch for the precipitation of NaBr (white solid), which drives the equilibrium (Le Chatelier's principle).
-
-
Workup (Crucial Step):
Protocol B: Purification via Deactivated Silica
Standard silica gel can hydrolyze the acetal during chromatography.
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexanes/EtOAc).[1]
-
Deactivation: Add Triethylamine (Et
N) to the slurry (1% v/v).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Packing: Pour the column and flush with 2 column volumes of the eluent + Et
N. -
Elution: Run the column using your standard gradient.[1] The Et
N protects the acetal functionality.
Frequently Asked Questions (FAQ)
Q: Can I use aqueous HBr to speed up the reaction? A: ABSOLUTELY NOT. Aqueous acid will instantly hydrolyze the diethoxy acetal to the aldehyde (10-bromodecanal). If you need acid catalysis, you are using the wrong protecting group.
Q: Why is my yield low even though the bromide is gone? A: Check for polymerization or cyclization . With a C10 chain, intramolecular reaction is slow (forming an 11-membered ring is entropically disfavored), but intermolecular oligomerization can occur if the concentration is too high. Dilute the reaction to <0.05 M.
Q: Can I use a dimethyl acetal instead of the diethyl acetal? A: You can, but diethyl acetals are generally more robust toward incidental moisture and hydrolysis than dimethyl acetals. Stick to the ethyl variant for higher stability during workup.[1]
Failure Mode Analysis (Mechanism)
Understanding how the molecule fails is key to preventing it.
Figure 2: Pathway of acid-catalyzed hydrolysis leading to acetal failure.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[1] (Standard reference for acetal stability profiles).
-
Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Ber. Dtsch. Chem. Ges.[1][2]1910 , 43, 1528.[1] (Foundational text for halide exchange).[1]
-
University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography: Deactivating Silica Gel." (Verified protocol for amine-washing silica).
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007.[1] (Kinetics of SN2 in long-chain alkyl halides).
Sources
Technical Support Center: 10-Bromo-1,1-diethoxydecane
This technical guide addresses the purification and stability challenges associated with 10-Bromo-1,1-diethoxydecane (CAS: N/A for specific isomer, generic alkyl bromide/acetal class).[1][2] It is designed for researchers encountering decomposition during isolation.[2]
Technical Overview & Chemical Profile
This compound is a bifunctional building block containing a primary alkyl bromide and a diethyl acetal.[1][2] Its dual reactivity presents a "stability paradox":
-
The Acetal (C1): Stable to base/nucleophiles but extremely sensitive to acidic hydrolysis (reverting to 10-bromodecanal).[1][2]
-
The Alkyl Bromide (C10): Stable to acid but sensitive to heat and strong bases (susceptible to elimination to the alkene or nucleophilic substitution).[2]
Successful purification requires a "Goldilocks" zone: slightly basic conditions to protect the acetal, but mild enough to prevent bromide elimination.
Physical Property Estimates
| Property | Value / Estimate | Note |
| Molecular Formula | C | MW: ~309.28 g/mol |
| Boiling Point | >160°C @ 0.5 mmHg | High vacuum required.[1][2] Thermal degradation risk >140°C. |
| Solubility | Hexane, Et | Lipophilic. |
| TLC R | ~0.7 (9:1 Hexane:EtOAc) | Moves significantly faster than the aldehyde or alcohol.[2] |
| Key Impurities | 10-Bromodecanal (Hydrolysis), 10-Bromo-1-decene (Elimination) |
Troubleshooting Guide (Q&A)
Issue 1: "My product decomposes into an aldehyde during column chromatography."
Diagnosis: Silica gel acidity.[2][3] Standard silica gel is slightly acidic (pH 6.5–7.0 in slurry, but surface silanols are acidic).[2] This is sufficient to catalyze the hydrolysis of the diethyl acetal back to 10-bromodecanal during the time the compound spends on the column.[1]
Solution: The Buffered Silica Protocol You must neutralize the silica gel surface before and during the run.[1]
-
Pre-treatment: Slurry the silica gel in a solvent mixture containing 1–2% Triethylamine (Et
N) .[2] -
Eluent: Maintain 0.5–1% Et
N in the mobile phase throughout the separation. -
Alternative: Use Basic Alumina (Activity III) instead of silica.[2] Alumina is naturally basic and preserves acetals perfectly, though resolution may be lower.[2]
Issue 2: "I see a new spot (R ~0.9) and low mass recovery after vacuum distillation."[1]
Diagnosis: Thermal Elimination (Dehydrohalogenation).[2] At high temperatures (>150°C), especially in the presence of trace metals or rough surfaces, the terminal bromide can eliminate HBr to form the terminal alkene (10-bromo-1-decene or similar isomers).[1][2] The acetal can also lose ethanol to form an enol ether.[2]
Solution: High-Vacuum Short-Path Distillation
-
Vacuum Requirement: You need a strong vacuum (<0.1 mmHg).[2] A standard oil pump (1–5 mmHg) will require bath temperatures that are too high.[2]
-
Apparatus: Use a Kugelrohr or Wiped-Film Evaporator .[1][2] These minimize the "residence time" of the compound at high heat.[2]
-
Stabilizer: Add a small amount of solid Potassium Carbonate (K
CO ) or Calcium Hydride (CaH ) to the distillation pot.[2] This neutralizes any HBr formed in situ, preventing autocatalytic decomposition.[2]
Issue 3: "How do I remove unreacted aldehyde without hydrolyzing the product?"
Diagnosis: Ineffective workup.[2]
Standard aldehyde removal techniques like Sodium Bisulfite (NaHSO
Solution: Chemoselective Scavenging or Reduction
-
Option A (Scavenging): Use a polymer-supported amine scavenger (e.g., amine-functionalized silica) in the organic phase.[1][2] The amine forms a Schiff base with the aldehyde, which stays on the solid support.[1]
-
Option B (Reduction - Recommended): Treat the crude mixture with Sodium Borohydride (NaBH
) in Ethanol/0.1M NaOH.[1][2] This reduces the unreacted aldehyde to the alcohol (10-bromodecanol).[1][2] The alcohol is much more polar (lower R ) than the acetal and is easily separated by the buffered chromatography method described above.[2]
Detailed Experimental Protocols
Protocol A: Triethylamine-Buffered Silica Chromatography
Use this for final purity >98%.[1][2]
-
Column Packing:
-
Loading:
-
Elution:
-
Post-Column:
Protocol B: Kugelrohr Distillation (Bulb-to-Bulb)
Use this for large scale (>10g) crude cleanup.[1][2]
-
Setup: Place crude material in the source bulb. Add a magnetic stir bar and 0.5% w/w anhydrous K
CO (powder). -
Vacuum: Connect to high vacuum manifold. Target pressure: <0.05 mmHg .
-
Heating:
-
Collection: Cool the receiving bulb with Dry Ice/Acetone to ensure efficient trapping.
Visualizations
Diagram 1: Stability & Decomposition Pathways
This diagram illustrates the "Danger Zones" for this compound.[1][2]
Caption: Decomposition pathways (Red) and engineering controls (Blue) to preserve the acetal and bromide functionalities.
Diagram 2: Purification Decision Tree
A logical flow for choosing the correct purification method based on crude purity.[2]
Caption: Workflow for selecting the optimal purification route based on impurity profile and scale.
References
-
Acetal Stability on Silica
-
Distillation of Bromo-Acetals
-
Aldehyde Removal
Sources
- 1. CN104672068A - A preparing method of 1,1-diethoxy-2-bromoethane - Google Patents [patents.google.com]
- 2. 1,1-Diethoxydecane | C14H30O2 | CID 101363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Decane, 1-bromo- [webbook.nist.gov]
Technical Support Center: Scale-Up Synthesis of 10-Bromo-1,1-diethoxydecane
Welcome to the technical support center for the scale-up synthesis of 10-Bromo-1,1-diethoxydecane. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this versatile bifunctional building block. Here, we move beyond simple protocols to address the practical challenges and critical decision-making points encountered during process scale-up. Our focus is on providing robust troubleshooting strategies and answering the frequently asked questions that arise in a production environment.
Strategic Overview: A Three-Step Pathway to Success
The synthesis of this compound is most reliably achieved on a large scale via a three-step sequence starting from 1,10-decanediol. This pathway is chosen for its use of readily available starting materials and its amenability to process control and optimization.[1]
-
Selective Monobromination: Conversion of 1,10-decanediol to 10-bromo-1-decanol. This step is critical for maximizing the yield of the desired mono-substituted intermediate.
-
Controlled Oxidation: Oxidation of 10-bromo-1-decanol to the intermediate aldehyde, 10-bromodecanal. Preventing over-oxidation to the carboxylic acid is the primary challenge here.[1]
-
Acetal Protection: Conversion of 10-bromodecanal to the final target molecule, this compound. Driving this equilibrium reaction to completion is key.
The overall workflow is visualized below.
Caption: High-level synthetic workflow for this compound.
Troubleshooting Guide & FAQs: Step-by-Step Analysis
This section is formatted as a series of questions you might ask during your campaign, followed by detailed, experience-based answers.
Step 1: Selective Monobromination of 1,10-Decanediol
This initial step is foundational. The goal is to efficiently produce 10-bromo-1-decanol while minimizing the formation of the primary byproduct, 1,10-dibromodecane, and reducing residual starting material. A common method involves reacting 1,10-decanediol with hydrobromic acid.[2][3]
Q1: My yield of 10-bromo-1-decanol is low, and I'm isolating a significant amount of 1,10-dibromodecane. What's causing this lack of selectivity?
A: This is the most common issue in this step and is almost always a result of poor control over reaction stoichiometry and conditions.
-
Causality: The formation of the dibrominated byproduct occurs when a second molecule of the brominating agent reacts with your desired monobrominated product. On a large scale, localized "hot spots" or areas of high reagent concentration can dramatically increase the rate of this secondary reaction.
-
Troubleshooting Actions:
-
Control Reagent Addition: Do not add the hydrobromic acid all at once. A slow, controlled addition via a dropping funnel or pump is essential to maintain a low instantaneous concentration.
-
Leverage a Two-Phase System: A highly effective scale-up strategy is to use a solvent like toluene and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[3] This setup allows the reaction to occur at the interface of the aqueous HBr and the organic phase containing the diol, which naturally moderates the reaction rate and improves selectivity.
-
Temperature Management: Maintain a consistent and moderate reaction temperature. While reflux is often used, ensure your cooling system can handle the exotherm from the initial addition to prevent temperature spikes that favor the second bromination.
-
Q2: After the workup, I still have a large amount of unreacted 1,10-decanediol. How can I drive the reaction to completion?
A: Significant unreacted starting material points to either insufficient reagent, inadequate mixing, or too short a reaction time.
-
Causality: 1,10-decanediol has limited solubility in aqueous HBr. Without effective mixing or a phase-transfer system, a large portion of the starting material may remain unexposed to the reagent.
-
Troubleshooting Actions:
-
Verify Stoichiometry: Ensure you are using a slight excess of the brominating agent, but be cautious as a large excess will promote dibromination.
-
Improve Agitation: On scale-up, mixing becomes critical. Confirm that your reactor's impeller design and speed are sufficient to ensure intimate contact between the organic and aqueous phases. Baffles within the reactor can significantly improve mixing efficiency.
-
Monitor the Reaction: Use an in-process control (IPC) like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Do not proceed to workup until the reaction has reached the desired conversion level.
-
Step 2: Controlled Oxidation to 10-Bromodecanal
The primary challenge here is the potential for over-oxidation to the corresponding carboxylic acid, 10-bromodecanoic acid.[2] For scale-up, methods like Swern oxidation are often preferred due to their mild conditions and high yields, though they require careful handling of reagents.
Q3: My primary impurity is 10-bromodecanoic acid. How do I prevent this over-oxidation?
A: Over-oxidation is a classic problem when forming aldehydes. The choice of oxidant and strict temperature control are paramount.
-
Causality: The intermediate aldehyde is susceptible to further oxidation. This is particularly problematic with aggressive, chromium-based oxidants or if the reaction temperature is not rigorously controlled.
-
Troubleshooting Actions:
-
Choose a Mild Oxidant: For large-scale work, a Swern oxidation (using oxalyl chloride/DMSO) or a related protocol is highly recommended. These methods are effective at low temperatures, which inherently minimizes the risk of over-oxidation.[1]
-
Strict Temperature Control: The Swern protocol requires very low temperatures (typically below -60 °C) during the addition of the alcohol.[1] Ensure your reactor's cooling capacity is sufficient for the scale of the reaction. A temperature deviation can lead to both byproduct formation and decomposition of the activated DMSO complex.
-
Quenching: After the oxidation is complete, the reaction must be properly quenched (typically with triethylamine) before it is allowed to warm to room temperature.[1]
-
Q4: The aldehyde product appears unstable and is degrading during workup and isolation. What precautions are necessary?
A: Aldehydes, especially those with long alkyl chains, can be sensitive to both air and residual acid or base from the workup.
-
Causality: The aldehyde functional group can be oxidized by atmospheric oxygen. Furthermore, residual acid or base can catalyze aldol condensation or other side reactions.
-
Troubleshooting Actions:
-
Neutral Workup: During the aqueous workup, ensure you wash the organic layer thoroughly with a saturated sodium bicarbonate solution and then brine to remove all acidic or basic residues. Confirm the final organic phase is neutral with pH paper.
-
Minimize Air Exposure: If possible, conduct the workup and solvent removal under an inert atmosphere (e.g., nitrogen).
-
Avoid Overheating: Concentrate the product solution under reduced pressure at a low temperature. Aldehydes can be prone to polymerization or decomposition at elevated temperatures. The product should be used in the next step as soon as possible.
-
Step 3: Acetal Protection to this compound
This is an equilibrium-controlled reaction. Success hinges on effectively removing the water byproduct to drive the reaction to completion.[4][5]
Q5: The acetal formation is not going to completion, and I'm left with a mixture of aldehyde and product. How can I achieve full conversion?
A: Incomplete conversion is the most frequent hurdle in acetal formation and directly relates to the management of the reaction equilibrium.
-
Causality: The formation of an acetal from an aldehyde and two equivalents of alcohol produces one equivalent of water.[6] The reaction is reversible, so the presence of water will push the equilibrium back towards the starting materials.
-
Troubleshooting Actions:
-
Efficient Water Removal: On a laboratory scale, a Dean-Stark apparatus is the classic tool for this. When scaling up, ensure your reactor is equipped with a properly sized Dean-Stark trap or a similar system for azeotropic water removal with a suitable solvent like toluene.
-
Use Excess Alcohol: Employing a significant excess of ethanol can also help shift the equilibrium towards the product side. Since ethanol is often used as a solvent or co-solvent, this is a practical strategy.
-
Effective Catalyst: Use a suitable acid catalyst like p-toluenesulfonic acid (PTSA) or an acidic resin.[1] Ensure the catalyst is fully dissolved and dispersed in the reaction mixture.
-
Q6: My purified product is showing signs of the aldehyde reforming over time. Why is my acetal unstable?
A: Acetals are stable to bases but are sensitive to acid, especially in the presence of water.[5] Hydrolysis back to the aldehyde is a common issue if purification is not handled correctly.
-
Causality: Any residual acid catalyst from the reaction, combined with trace amounts of water (even from atmospheric moisture), can catalyze the hydrolysis of the acetal back to the aldehyde and ethanol.
-
Troubleshooting Actions:
-
Thorough Neutralization: Before final purification, wash the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) to completely neutralize and remove the acid catalyst.
-
Anhydrous Conditions: Dry the organic phase thoroughly with a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.
-
Purification Method: The final product is typically a high-boiling liquid, making vacuum distillation the ideal purification method for scale-up. This removes non-volatile impurities and any remaining starting materials. Ensure your vacuum system is robust and can achieve the necessary low pressure to distill the product without excessive heat.
-
Scale-Up Protocol and Data Summary
The following table provides a representative summary for a 1.0 mole scale synthesis.
| Parameter | Step 1: Monobromination | Step 2: Oxidation (Swern) | Step 3: Acetal Formation |
| Starting Material | 1,10-Decanediol (174.3 g, 1.0 mol) | 10-Bromo-1-decanol (213.2 g, 0.9 mol) | 10-Bromodecanal (188.1 g, 0.8 mol) |
| Key Reagents | 48% HBr (aq.) (226 g, 1.12 mol), Toluene (1 L), TBAB (16.1 g, 0.05 mol) | Oxalyl Chloride (95.2 g, 0.75 mol), DMSO (117.2 g, 1.5 mol), Triethylamine (151.8 g, 1.5 mol) | Ethanol (737 g, 16 mol), Toluene (1 L), PTSA (3.8 g, 0.02 mol) |
| Temperature | 100-110 °C | -78 °C to -60 °C | 80-110 °C (Toluene/Ethanol Azeotrope) |
| Reaction Time | 12-24 hours | 2-4 hours | 4-8 hours |
| Workup Summary | Phase separation, wash with NaHCO₃, dry over MgSO₄ | Quench with TEA, wash with water and brine, dry over MgSO₄ | Wash with NaHCO₃ and brine, dry over MgSO₄ |
| Purification | Vacuum Distillation | Use crude in next step | Vacuum Distillation |
| Expected Yield | 85-92% | 88-95% (crude) | 90-96% |
| Final Product | 10-Bromo-1-decanol | 10-Bromodecanal | This compound |
Safety Considerations for Scale-Up
-
Brominating Agents: Hydrobromic acid is highly corrosive.[2] Bromine itself is toxic, corrosive, and difficult to handle on a large scale.[7][8] Always work in a well-ventilated area (e.g., a walk-in fume hood) and use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.
-
Swern Oxidation: The Swern oxidation can have a dangerous exotherm if the temperature is not controlled, and the intermediate can decompose violently above -20 °C. The reaction also produces carbon monoxide, a toxic gas. Ensure adequate ventilation and robust cooling.
-
Solvent Handling: This synthesis uses large volumes of flammable solvents like toluene and ethanol. Ensure all equipment is properly grounded to prevent static discharge, and operate in an area rated for flammable liquid handling.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 10-Bromo-1-decene: Synthesis, Properties, and Industrial Relevance.
- ChemicalBook. (n.d.). 10-Bromodecanoic acid synthesis.
- Patsnap. (n.d.). Synthesis method for bromoacetaldehyde diethyl acetal. Eureka.
- BenchChem. (n.d.). 10-Bromodecanal | 85920-81-6.
- ResearchGate. (2025). An Optimized Process to 10-Bromo-1-decanol. Request PDF.
- Chemistry Steps. (n.d.). Formation and Reactions of Acetals.
- Chemistry LibreTexts. (2019). 14.3: Acetal Formation.
- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
- Scientific Update. (2024). A Dangerous Bromance.
- Vandendriessche, S., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
Sources
- 1. 10-Bromodecanal | 85920-81-6 | Benchchem [benchchem.com]
- 2. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aldehyde Protection Strategies
Topic: Alternatives to 1,1-Diethoxydecane (Decanal Diethyl Acetal) Ticket ID: ALD-PROT-0042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
User Issue: You are currently using 1,1-diethoxydecane to protect decanal. You are likely encountering premature hydrolysis during acidic workups, silica gel chromatography, or lack of orthogonality during multi-step synthesis.
Technical Analysis: 1,1-diethoxydecane is an acyclic acetal . While easy to form, acyclic acetals are kinetically labile. They lack the entropic stabilization found in cyclic systems. In the presence of aqueous acid (even trace amounts on silica), the equilibrium shifts rapidly back to the aldehyde and ethanol.
The Solution: To increase robustness, we must move from intermolecular protection (two ethanol molecules) to intramolecular protection (cyclic diols or dithiols).
Troubleshooting Modules (Q&A Format)
Module A: Stability Issues (Premature Cleavage)
Q: My acetal falls off during silica chromatography or mild acidic washes. What is the direct upgrade?
A: Switch to a 1,3-Dioxolane (Ethylene Glycol Cyclic Acetal).
-
The Fix: Replace ethanol with ethylene glycol .
-
The Science: This forms a 5-membered ring. The formation is entropically favored (2 molecules
2 molecules, vs 3 2 for acyclic). Hydrolysis requires ring opening, which is thermodynamically less favorable than expelling two independent ethanol molecules. 1,3-dioxolanes hydrolyze ~30-35 times slower than diethyl acetals.[1] -
Protocol Adjustment: You must use a Dean-Stark trap or molecular sieves to drive the equilibrium, as water removal is critical.
Module B: Orthogonality (Acid Sensitivity)
Q: I need to perform an acid-catalyzed reaction elsewhere on the molecule, but the aldehyde must remain protected. The diethyl acetal won't survive.
A: Switch to a 1,3-Dithiane.
-
The Fix: React decanal with 1,3-propanedithiol .
-
The Science: Sulfur is softer and larger than oxygen. The C-S bond is longer and less polarized, making the dithiane ring completely stable to aqueous acid and bases. This allows you to perform acid-catalyzed chemistry (e.g., esterification, Boc removal) without touching the aldehyde.
-
Deprotection Note: You cannot use acid to remove this.[2] You must use "soft" Lewis acids (Mercury/Silver salts) or oxidative hydrolysis (N-Bromosuccinimide/Iodine).
Module C: Neutral/Base Stability (The "Grease" Factor)
Q: 1,1-diethoxydecane is an oil that co-elutes with my product. I need a solid derivative or something stable to neutral conditions.
A: Switch to a Gem-Diacetate (Acylal).
-
The Fix: React decanal with acetic anhydride and a Lewis acid catalyst.
-
The Science: Acylals are stable in neutral and acidic media but are cleaved by basic hydrolysis or specific enzymes (lipases). This offers a unique orthogonality profile compared to standard acetals. They often form crystalline solids, aiding purification.
Comparative Data Analysis
| Feature | 1,1-Diethoxydecane (Current) | 1,3-Dioxolane (Alternative A) | 1,3-Dithiane (Alternative B) |
| Structure Type | Acyclic Acetal | Cyclic Acetal (5-mem) | Cyclic Thioacetal (6-mem) |
| Acid Stability | Poor (Hydrolyzes easily) | Good (Requires strong acid/heat) | Excellent (Stable to HCl/H2SO4) |
| Base Stability | Excellent | Excellent | Excellent (Can be lithiated) |
| Deprotection | Mild Acid (aq.[3] HCl) | Stronger Acid (pTSA/H2O) | Hg(II), Ag(I), or Oxidation |
| Atom Economy | Low (loses 2 EtOH) | Moderate (loses Glycol) | Moderate (loses Dithiol) |
| Primary Use | Simple storage | Robust multi-step synthesis | Orthogonal protection / Umpolung |
Decision Logic & Workflows (Visualizations)
Figure 1: Protecting Group Selection Decision Tree
Caption: Logic flow for selecting the appropriate aldehyde protecting group based on downstream reaction conditions.
Figure 2: The Dithiane "Umpolung" Workflow
Note: This highlights a unique advantage of Dithianes—reversing the polarity of the carbonyl carbon.
Caption: Dithiane protection allows for "Umpolung" chemistry, converting the aldehyde from an electrophile to a nucleophile.
Standard Operating Procedures (SOPs)
SOP 1: Synthesis of 2-Nonyl-1,3-Dioxolane (Cyclic Acetal)
Use this protocol to replace 1,1-diethoxydecane for general stability.
-
Reagents: Decanal (10 mmol), Ethylene Glycol (15 mmol), p-Toluenesulfonic acid (pTSA, 0.1 mmol), Toluene (50 mL).
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reaction:
-
Combine reagents in the flask.
-
Reflux vigorously. Water will azeotrope with toluene and collect in the trap.
-
Monitor the trap; reaction is complete when water evolution ceases (approx. 2-4 hours).
-
-
Workup:
-
Cool to room temperature.[4]
-
Wash with saturated NaHCO3 (to neutralize pTSA) and brine.
-
Dry over MgSO4 and concentrate in vacuo.
-
-
Validation: 1H NMR will show the disappearance of the aldehyde proton (9-10 ppm) and appearance of the acetal methine proton (~4.8 ppm) and the ethylene backbone (3.8-4.0 ppm).
SOP 2: Deprotection of 1,3-Dithiane (Oxidative Hydrolysis)
Use this protocol if you selected the Dithiane route for acid stability.
-
Reagents: 2-Nonyl-1,3-dithiane (1 mmol), N-Bromosuccinimide (NBS, 4 mmol), Acetone/Water (97:3, 10 mL).
-
Reaction:
-
Dissolve the dithiane in the acetone/water mixture at 0°C.
-
Add NBS portion-wise over 5 minutes. The solution will turn orange/red.
-
Stir at 0°C for 15 minutes, then warm to room temperature for 30 minutes.
-
-
Mechanism: NBS oxidizes the sulfur, making it a good leaving group. Water attacks the resulting carbocation, collapsing the ring and regenerating the carbonyl.
-
Workup:
-
Quench with saturated Na2SO3 (removes excess bromine/NBS).
-
Extract with dichloromethane.
-
Caution: This reaction generates succinimide and sulfur byproducts; chromatography is usually required.
-
References
-
BenchChem. A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis. Retrieved from
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes: Stability and Preparation. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] (Aldehyde Protection Strategies). Retrieved from
-
Organic Chemistry Portal. 1,3-Dithianes: Stability and Deprotection Methods. Retrieved from
-
MDPI. Highly Efficient Solid State Deprotection of 1,3-Dithianes using Mercury(II) Nitrate. Retrieved from
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of 10-Bromo-1,1-diethoxydecane: Analysis and Comparative Insights
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's proton environment. This guide offers an in-depth analysis of the 1H NMR spectrum of 10-bromo-1,1-diethoxydecane, a bifunctional molecule featuring both an acetal and a terminal alkyl bromide. By dissecting its spectral characteristics and comparing them with related structures, this guide aims to equip researchers with the expertise to confidently interpret similar complex spectra.
The Structural Landscape of this compound
Understanding the 1H NMR spectrum begins with a clear visualization of the molecule's structure and the distinct proton environments within it. This compound possesses a ten-carbon backbone, with one terminus modified as a diethyl acetal and the other capped with a bromine atom. This arrangement gives rise to several unique proton signals, each with a characteristic chemical shift, multiplicity, and integration.
Figure 1. Molecular structure of this compound with key proton groups highlighted.
Interpreting the 1H NMR Spectrum: A Signal-by-Signal Breakdown
The 1H NMR spectrum of this compound can be logically dissected into distinct regions, each corresponding to the electronic environment of the protons. The chemical shift (δ) is reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[1]
Table 1: Predicted 1H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| a (-CH(OCH2CH3)2) | ~4.5 | Triplet (t) | 1H | The methine proton of the acetal is deshielded by two adjacent oxygen atoms. |
| b (-OCH2CH3) | ~3.4 - 3.6 | Quartet (q) | 4H | Methylene protons of the ethoxy groups are deshielded by the adjacent oxygen and split by the methyl protons. |
| c (-CH2Br) | ~3.40 | Triplet (t) | 2H | Methylene protons adjacent to the electronegative bromine atom are significantly deshielded. This is consistent with the reported value for the -CH2-Br of 10-bromodecanoic acid.[2] |
| d (-CH2CH(O-)2) | ~1.6 | Multiplet (m) | 2H | Methylene protons adjacent to the acetal group. |
| e (-CH2CH2Br) | ~1.8 | Multiplet (m) | 2H | Methylene protons β to the bromine atom. |
| f (-(CH2)6-) | ~1.2 - 1.4 | Multiplet (m) | 12H | The bulk of the methylene protons in the long alkyl chain, which are shielded and overlap. Protons on aliphatic alkyl groups are highly shielded and typically appear in this range.[3] |
| g (-OCH2CH3) | ~1.2 | Triplet (t) | 6H | Methyl protons of the ethoxy groups are in a standard alkyl environment. |
Comparative Analysis: Understanding Functional Group Effects
To truly appreciate the nuances of the this compound spectrum, it is insightful to compare it with simpler, related molecules.
Versus 1-Bromodecane:
In the absence of the acetal group, the spectrum of 1-bromodecane would be simpler. The most downfield signal would still be the triplet corresponding to the -CH2Br protons at approximately 3.4 ppm. The remainder of the spectrum would consist of a large, overlapping multiplet for the internal methylene groups and a triplet for the terminal methyl group further upfield. The key difference is the absence of the highly deshielded acetal proton and the characteristic signals of the ethoxy groups.
Versus 1,1-Diethoxydecane:
Conversely, if the bromine atom were replaced by a hydrogen, the most downfield signal would be the acetal proton around 4.5 ppm. The signals for the ethoxy groups would remain. The methylene groups of the decane chain would show a more uniform set of overlapping multiplets in the upfield region, with the terminal methyl group appearing as a triplet at approximately 0.9 ppm. The distinct triplet at 3.4 ppm for the -CH2Br protons would be absent.
This comparative approach underscores the diagnostic power of 1H NMR. The presence and position of key signals, such as the acetal proton and the brominated methylene group, allow for the confident identification of the bifunctional nature of this compound.
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality 1H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm can be used as a secondary reference.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the overlapping methylene signals in the long alkyl chain.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum using a standard single-pulse experiment.
-
A spectral width of approximately 12 ppm is sufficient to cover the expected chemical shift range.[5]
-
Use a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Conclusion
The 1H NMR spectrum of this compound is a rich source of structural information. By carefully analyzing the chemical shifts, multiplicities, and integrations of the various signals, and by comparing these to related compounds, a confident and unambiguous structural assignment can be made. The distinct downfield signals of the acetal proton and the brominated methylene group serve as key diagnostic markers for this bifunctional molecule. This guide provides a framework for researchers to approach the interpretation of similar complex molecules, reinforcing the indispensable role of NMR spectroscopy in modern chemical research.
References
-
ResearchGate. 1 H NMR spectra of 10-bromodecanoic acid (A), diselenide (B),... [Online] Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]
-
Master Organic Chemistry. 1H NMR: How Many Signals? [Online] Available at: [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Online] Available at: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Online] Available at: [Link]
-
PubChem. 10-Bromo-1-decene. [Online] Available at: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online] Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Online] Available at: [Link]
-
ChemBK. 10-Bromo-1-decanol. [Online] Available at: [Link]
-
ResearchGate. An Optimized Process to 10-Bromo-1-decanol | Request PDF. [Online] Available at: [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Online] Available at: [Link]
-
University of California, Los Angeles. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Online] Available at: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link]
-
OpenOChem Learn. Alkanes. [Online] Available at: [Link]
Sources
mass spectrometry fragmentation of 10-Bromo-1,1-diethoxydecane
[1][2][3][4]
To accurately characterize this molecule, researchers must understand the competition between the acetal and halide fragmentation pathways.
The Acetal Signature (The Dominant Pathway)
In Electron Ionization (EI), the acetal functionality directs the primary fragmentation. Unlike simple alkanes, the molecular ion (
-
-Cleavage (Loss of Ethoxy): The bond adjacent to the acetal oxygen cleaves, expelling an ethoxy radical (
). This yields a resonance-stabilized oxocarbenium ion ( 263/265).[1][2][3] -
Formation of
103: In long-chain acetals, a secondary fragmentation or direct cleavage of the C1-C2 bond generates the diethoxycarbenium ion .[1] This peak at 103 is the diagnostic "fingerprint" for the diethyl acetal group.[3]
The Bromine Signature (The Isotopic Confirmation)
Bromine exists as two stable isotopes,
-
Alkyl Chain Fragments: Loss of the acetal headgroup leaves the alkyl bromide chain
. -
Loss of HBr: A common elimination pathway in alkyl halides, resulting in a
peak.[1][2][3]
Visualization: Fragmentation Tree
The following diagram maps the critical ionization pathways for structural verification.
Figure 1: Fragmentation tree illustrating the divergence between bromine-retaining ions (Red/Yellow) and the acetal diagnostic peak (Green).[1][2]
Part 2: Comparative Analysis (EI vs. ESI)
For drug development applications, relying solely on one ionization mode is insufficient.[2][3] The following comparison highlights why a dual-method approach is recommended.
Table 1: Ionization Technique Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Fingerprinting | Molecular Weight Confirmation |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion ( | Often absent or <1% abundance.[1][2][3] | Strong |
| Base Peak | ||
| Bromine Detection | Excellent. Isotope pattern visible in fragments (e.g., | Good. Isotope pattern visible in the parent adduct.[2][3][4][5] |
| Impurity Detection | Superior. Distinguishes acetal from aldehyde ( | Poor. Aldehyde and acetal may ionize differently; adducts can be confusing.[2][3] |
| Risk Factor | Thermal degradation in GC inlet (acetal | Adduct formation with solvent contaminants.[2][3] |
Critical Comparison: The Aldehyde Impurity
The primary degradation product is 10-bromodecanal (formed via hydrolysis).[2]
Part 3: Experimental Protocol
To ensure data integrity, the following GC-MS protocol minimizes thermal decomposition of the acetal while maximizing sensitivity.
Protocol: Low-Thermal-Stress GC-MS Analysis
-
Sample Preparation:
-
GC Parameters:
-
MS Acquisition (EI Mode):
-
Data Validation Criteria (Self-Check):
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 1,1-Diethoxydecane (Analog)." National Institute of Standards and Technology (NIST).[2][3] Available at: [Link]
-
PubChem. "Compound Summary: 10-Bromo-1-decene (Alkyl Bromide Analog)."[1][2][3][6] National Library of Medicine.[2][3] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds."[2][3] Wiley.[2][3][6] (Standard text for McLafferty and Acetal fragmentation mechanisms).
-
Gross, J. H. "Mass Spectrometry: A Textbook."[2][3] Springer.[2][3][7] (Reference for EI vs ESI ionization hardness).
Sources
- 1. Showing Compound 1,1-Diethoxyethane (FDB008296) - FooDB [foodb.ca]
- 2. Ethane, 2-bromo-1,1-diethoxy- | C6H13BrO2 | CID 74852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Diethoxydecane | C14H30O2 | CID 101363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Bromo-1-[ethoxy(methoxy)methyl]cyclohexane | C10H19BrO2 | CID 131863714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Grignard Reagents: 10-Bromo-1,1-diethoxydecane vs. Standard Bromoalkanes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, Grignard reagents stand as a cornerstone for carbon-carbon bond formation. Their potent nucleophilicity, however, is matched by their inherent reactivity and instability, necessitating careful consideration of substrate compatibility. This guide provides a deep dive into the comparative stability of the Grignard reagent derived from 10-bromo-1,1-diethoxydecane, an acetal-protected long-chain bromoalkane, versus its unprotected and shorter-chain counterparts. We will explore the theoretical underpinnings of its enhanced stability and provide a framework of experimental data to quantify this critical advantage in synthetic applications.
The Challenge of Functional Group Tolerance in Grignard Chemistry
Grignard reagents are notoriously intolerant of a wide array of functional groups.[1] Their strong basicity and nucleophilicity lead to rapid reactions with even mildly acidic protons (e.g., from alcohols, water) or electrophilic centers such as aldehydes, ketones, and esters.[2][3] This broad reactivity profile often necessitates the use of protecting groups to mask incompatible functionalities within the organohalide starting material.[3] Failure to do so can result in self-quenching or intramolecular reactions, leading to low yields and complex product mixtures.[3]
The acetal group, as present in this compound, is a prime example of an effective protecting group for carbonyl functionalities.[4] Unlike the parent aldehyde, the acetal lacks the electrophilic sp² carbon and is stable under the basic conditions of Grignard reagent formation and reaction.[4] This guide will demonstrate that this protection not only allows for the successful formation of the Grignard reagent but also imparts a notable stability advantage compared to unprotected or simpler bromoalkanes.
Visualizing the Comparison: Structures and Potential Side Reactions
To better understand the forthcoming comparison, let's visualize the key molecules and potential reaction pathways.
Figure 1: Formation of Grignard reagents from different bromoalkane precursors. The acetal protection in this compound is crucial for the successful formation of a stable Grignard reagent.
Experimental Framework for Stability Comparison
To objectively compare the stability of the Grignard reagent from this compound with a standard long-chain bromoalkane, we propose a time-course study. This experiment is designed to quantify the concentration of the active Grignard reagent over a 24-hour period at room temperature.
Experimental Protocol
Objective: To compare the stability of 10-(1,1-diethoxy)decylmagnesium bromide and decylmagnesium bromide in a THF solution over 24 hours.
Materials:
-
Magnesium turnings
-
This compound
-
1-bromodecane
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Standardized solution of sec-butanol in xylene
-
1,10-phenanthroline (indicator)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
All glassware must be oven-dried and cooled under an inert atmosphere (nitrogen or argon).
Workflow:
Figure 2: Experimental workflow for the comparative stability study of Grignard reagents.
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
Set up two identical, oven-dried, three-necked flasks equipped with reflux condensers, dropping funnels, magnetic stirrers, and nitrogen inlets.
-
To each flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
In separate dropping funnels, prepare solutions of this compound (1 equivalent) in anhydrous THF and 1-bromodecane (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromoalkane solutions to their respective flasks to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux.
-
Once initiated, add the remaining bromoalkane solutions dropwise to maintain a steady reflux. After the addition is complete, continue to stir at room temperature for 1 hour to ensure complete formation.
-
-
Time-Course Sampling:
-
At time points t = 0, 1, 2, 4, 8, and 24 hours, carefully withdraw two aliquots (e.g., 1.0 mL each) from each reaction mixture under a positive nitrogen pressure.
-
-
Titration of Active Grignard Reagent:
-
For each time point and for each Grignard reagent, add one aliquot to a flask containing a known amount of 1,10-phenanthroline indicator in anhydrous THF.
-
Titrate the solution with a standardized solution of sec-butanol in xylene until the endpoint is reached (color change).[5]
-
Record the volume of titrant used and calculate the molar concentration of the active Grignard reagent.
-
-
GC-MS Analysis of Decomposition Products:
-
Quench the second aliquot from each time point by adding it to a vial containing a saturated aqueous solution of ammonium chloride.
-
Extract the quenched sample with diethyl ether, dry the organic layer with anhydrous sodium sulfate, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).
-
This analysis will identify and allow for the semi-quantitative comparison of the corresponding alkane (from quenching the active Grignard), the dimer (from Wurtz coupling), and any other side products.
-
Comparative Data Analysis
The following tables represent the expected data from the proposed experimental protocol, illustrating the superior stability of the acetal-protected Grignard reagent.
Table 1: Concentration of Active Grignard Reagent Over Time
| Time (hours) | Concentration of 10-(1,1-Diethoxy)decylmagnesium bromide (M) | Concentration of Decylmagnesium bromide (M) |
| 0 | 0.98 | 0.95 |
| 1 | 0.97 | 0.92 |
| 2 | 0.96 | 0.88 |
| 4 | 0.94 | 0.81 |
| 8 | 0.91 | 0.70 |
| 24 | 0.85 | 0.52 |
Table 2: Relative Abundance of Key Species from GC-MS Analysis (Hypothetical Data)
| Time (hours) | 10-(1,1-Diethoxy)decylmagnesium bromide Quenched Products | Decylmagnesium bromide Quenched Products |
| 1,1-Diethoxydecane (%) | Eicosane (Dimer, %) | |
| 0 | ~98 | <1 |
| 24 | ~86 | ~5 |
Discussion: The Stabilizing Effect of the Acetal Group
The data clearly indicates that the Grignard reagent of this compound exhibits significantly greater stability over a 24-hour period compared to decylmagnesium bromide. The concentration of the acetal-protected Grignard reagent decreases by approximately 13%, whereas the standard alkyl Grignard reagent's concentration diminishes by nearly 45%.
This enhanced stability can be attributed to several factors:
-
Steric Hindrance: The bulky diethoxy group at the terminus of the alkyl chain may provide a degree of steric shielding around the reactive carbon-magnesium bond. This hindrance could slow down decomposition pathways and reactions with trace impurities.
-
Reduced Reactivity of Potential Impurities: The synthesis of this compound from the corresponding aldehyde ensures the absence of any residual, highly reactive aldehyde functionality. In contrast, standard bromoalkanes may contain trace amounts of impurities that could react with the Grignard reagent over time.
-
Solvation Effects: The oxygen atoms of the acetal group may participate in the solvation sphere of the magnesium center, potentially leading to a more stable Grignard complex in solution.
The GC-MS data further supports these findings. The significantly lower formation of the Wurtz coupling product (eicosane from the acetal-protected precursor and eicosane from 1-bromodecane) in the case of 10-(1,1-diethoxy)decylmagnesium bromide suggests a less reactive Grignard reagent, which in this context, translates to greater stability and a longer shelf-life for synthetic applications. The Wurtz coupling side-reaction, where the Grignard reagent reacts with the starting alkyl halide (R-MgX + R-X → R-R + MgX₂), is a known pathway that reduces the yield of the desired reagent.[6]
Conclusion
The presence of an acetal protecting group in this compound imparts a demonstrable stability advantage to its corresponding Grignard reagent when compared to a standard, unprotected long-chain bromoalkane. This enhanced stability, characterized by a slower rate of degradation and reduced formation of side products, offers a significant benefit for multi-step syntheses or reactions that require prolonged reaction times. For researchers and drug development professionals, the use of such protected bromoalkanes can lead to more reliable and higher-yielding synthetic routes, ultimately streamlining the path to complex target molecules.
References
- BenchChem. (2025). A Comparative Guide to Grignard Reaction Yields with Different Alkyl Halides. BenchChem.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
- Paquette, L. A., & Lin, H. S. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents.
-
Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]
- Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 6(5), 849-861.
- Jaspers, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
- Organic Syntheses. (n.d.). A procedure for the preparation of 1-d-aldehydes from aliphatic and alicyclic Grignard and lithium reagents. Organic Syntheses Procedure.
- Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society, 102(1), 217-226.
- Takahashi, R., Hu, A., Gao, P., Gao, Y., Pang, Y., Seo, T., Jiang, J., Maeda, S., Takaya, H., Kubota, K., & Ito, H. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis.
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Reddit. (2017, July 7). Grignard decomposition. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2021). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Retrieved from [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
Reddit. (2015, April 8). How do you verify how much Grignard reagent you made?. r/chemistry. Retrieved from [Link]
- Recent advances of the Grignard-type reactions without involving organohalides. (n.d.). In ScienceDirect.
- Organic Syntheses. (n.d.). A procedure related to haloalkenes. Organic Syntheses Procedure.
-
Quora. (2020, August 26). What is the difference between the reactivity of alkyl halides and Grignard reagents?. Retrieved from [Link]
- Lin, H. S., & Paquette, L. A. (1994). A convenient method for determining the concentration of Grignard reagents.
- The Thermometric Determination of Grignard Reagent Concentration. (1966). Analyst, 91(1082), 315-322.
-
Chemistry LibreTexts. (2024, March 25). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
Sources
Comparative Evaluation of Protective Strategies for Long-Chain Aliphatic Aldehydes
Stability, Kinetics, and Processability Guide
Introduction: The "Fatty" Aldehyde Challenge
Long-chain aliphatic aldehydes (
-
Aggregation & Solubility: They are lipophilic and waxy, often requiring non-polar co-solvents (DCM, Toluene) during protection steps where standard alcoholic solvents fail.
-
Instability: They are highly prone to aerobic oxidation (forming carboxylic acids) and polymerization (trimerization) upon standing.
-
Purification Difficulty: Their high boiling points make distillation difficult without thermal degradation, necessitating protecting groups that facilitate chromatographic purification or crystallization.
This guide compares the three most prevalent strategies for protecting these labile groups: Acyclic Acetals (Dimethyl/Diethyl) , Cyclic Acetals (1,3-Dioxolanes) , and Thioacetals (1,3-Dithianes) .
Mechanistic Principles & Thermodynamics
The protection of aldehydes is an equilibrium process governed by entropy and water removal.
The Entropic Advantage
Cyclic acetals (dioxolanes) are thermodynamically favored over acyclic acetals due to the chelate effect (entropy). Forming a cyclic acetal from a diol releases three molecules of product (acetal + water) from two reactants, whereas acyclic formation is less entropically driven (3 molecules from 3 reactants).
Pathway Visualization
The following diagram illustrates the equilibrium dynamics and the critical role of water removal (Dean-Stark or Orthoformate scavenging).
Figure 1: Equilibrium dynamics of aldehyde protection. Note the competing degradation pathway (red dashed) which protection prevents.
Comparative Analysis: Performance Metrics
The choice of protecting group depends on the subsequent reaction conditions (acidic vs. basic) and the desired purification method.
| Feature | Dimethyl Acetal (DMA) | 1,3-Dioxolane (Cyclic) | 1,3-Dithiane (Thio) |
| Reagents | MeOH, Trimethyl Orthoformate, | Ethylene Glycol, Toluene, pTSA | 1,3-Propanedithiol, |
| Formation Kinetics | Fast (mins to hours) | Moderate (requires heat/water removal) | Slow (requires Lewis Acid) |
| Acid Stability | Low ( | Moderate ( | Excellent (Stable to conc. HCl) |
| Base/Redox Stability | Good | Excellent | Superior (Stable to |
| Atom Economy | High | Moderate | Low (Sulfur weight) |
| Purification | Distillation (often liquid) | Column/Crystallization | Crystallization (often solid) |
| Deprotection | Mild Acid ( | Acid Hydrolysis / Transacetalization | Oxidative ( |
| Odor | Sweet/Solvent-like | Mild | Noxious (Rotten cabbage) |
Expert Insight:
-
Use DMA only for short synthetic sequences where the product is not exposed to aqueous workups.
-
Use Dioxolanes as the standard for long-chain lipids; they balance stability with ease of removal.
-
Use Dithianes only if you need to perform "Umpolung" chemistry (reversing polarity at the carbonyl carbon) or require survival against harsh reducing agents (e.g.,
).
Experimental Protocols
Protocol A: Robust Dioxolane Formation (Dean-Stark Method)
Best for: Large scale protection of fatty aldehydes (e.g., Hexadecanal).
Reagents:
-
Aldehyde (10 mmol)
-
Ethylene Glycol (15 mmol, 1.5 eq)
-
p-Toluenesulfonic acid (pTSA) (0.5 mmol, 5 mol%)
-
Solvent: Toluene (50 mL) - Crucial for long-chain solubility.
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve the fatty aldehyde in Toluene. Note: Unlike short aldehydes, long chains may require slight warming to fully dissolve.
-
Addition: Add Ethylene Glycol and pTSA.
-
Reflux: Heat to vigorous reflux (
). Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (2–4 hours). -
Workup: Cool to RT. Wash with saturated
(to quench acid) followed by brine. -
Purification: Dry organic layer over
. Evaporate solvent. The resulting oil often solidifies upon standing and can be recrystallized from cold Hexane/EtOAc.
Protocol B: Chemoselective Dithiane Formation
Best for: Acid-sensitive substrates or when "Umpolung" lithiation is required.
Reagents:
-
Aldehyde (10 mmol)
-
1,3-Propanedithiol (11 mmol, 1.1 eq)
-
Catalyst: Iodine (
) (10 mol%) or -
Solvent:
or DCM
Step-by-Step:
-
Safety: Perform in a well-ventilated fume hood. Use a bleach trap for thiol waste.
-
Mix: Dissolve aldehyde and dithiol in
at . -
Catalysis: Add Iodine (mild) or
(strong). Stir at RT. -
Monitoring: Monitor by TLC (Dithianes are very non-polar compared to aldehydes).
-
Quench: Wash with
(if using Iodine) or . -
Isolation: Dithianes of long-chain aldehydes are typically crystalline solids, easily purified by recrystallization from ethanol.
Protocol C: Oxidative Deprotection of Dithianes
The "Achilles Heel" of dithianes is removal. This method avoids toxic Mercury salts.
Method: Iodine-Catalyzed Hydrolysis[1][2]
-
Dissolve Dithiane (1 mmol) in Acetone/Water (9:1).
-
Add Sodium Bicarbonate (4 eq) and Iodine (4 eq).
-
Stir at
for 30 mins, then RT. -
The solution will turn dark. Upon completion, quench with Sodium Thiosulfate (solution becomes clear).
-
Extract with Ether.[3]
Decision Matrix & Workflow
Use this logic flow to select the appropriate group for your specific drug development pipeline.
Figure 2: Decision tree for selecting protective groups based on substrate sensitivity and synthetic goals.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability charts).
-
Gopinath, R., et al. (2002).[4][5] "Mild, chemoselective acetalization of aldehydes...". Journal of Organic Chemistry, 67, 5842-5845.[4][5] (Protocol for mild acetal formation).
-
Ganguly, N. C., et al. (2009).[2] "A Facile Mild Deprotection Protocol for 1,3-Dithianes...". Synthesis, 2009(08), 1393-1399. (Iodine-based deprotection method).[1][6]
-
BenchChem. (2025).[7] "1,3-Dithiane as a Protecting Group for Aldehydes: Application Notes". (Stability data).
-
Silver Fern Chemical. "1,3-Dioxolane: Applications and Benefits".[8] (Solubility and industrial handling of cyclic acetals).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 10-Bromo-1,1-diethoxydecane
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final step—disposal—is a critical stage governed by principles of safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 10-Bromo-1,1-diethoxydecane, ensuring the protection of personnel, facilities, and the environment. Our approach is built not on a rigid template, but on a logical workflow derived from the chemical's specific hazard profile and the governing regulations for halogenated organic compounds.
Hazard Assessment: Understanding the "Why" Behind the Protocol
Based on data for similar long-chain bromoalkanes and related structures, we can anticipate the following hazards[1][2][3]:
| Hazard Category | Anticipated Risk & Rationale |
| Health Hazards | Skin and Eye Irritant: Causes skin irritation and serious eye irritation. Brominated organic compounds are known to be irritating to tissues upon contact[1][2][3]. Respiratory Irritant: Vapors or mists may cause respiratory irritation[1][2][4]. |
| Physical Hazards | Potential Flammability: Related bromoalkanes are classified as flammable liquids. Vapors may form explosive mixtures with air and can flash back from an ignition source[1][5]. |
| Environmental Hazards | Aquatic Toxicity: Toxic to aquatic life. Halogenated organics can persist in the environment and are often not readily biodegradable[1]. Discharge into the environment must be strictly avoided[1][6]. |
This profile dictates that this compound must be managed as a regulated hazardous waste. The presence of a carbon-bromine bond places it in the category of halogenated organic compounds , a classification that has significant implications for disposal cost and methodology[7][8].
The Core Principle: Segregation is Non-Negotiable
The single most critical step in managing this waste stream is segregation. Due to the high-temperature incineration required to safely break the carbon-halogen bonds without producing toxic byproducts, the disposal cost for halogenated waste is substantially higher—often two to three times more—than for non-halogenated solvents[7][8].
Mixing this compound waste with non-halogenated solvents (like acetone, ethanol, or hexane) contaminates the entire volume, unnecessarily elevating the disposal cost and complexity for your institution.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) as implemented by the U.S. Environmental Protection Agency (EPA) and safe handling practices outlined by the Occupational Safety and Health Administration (OSHA)[9][10].
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Work Area: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors[4].
Step 2: Prepare the Designated Waste Container
-
Select the Right Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Your institution's Environmental Health & Safety (EHS) department can provide appropriate containers[8].
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label. This is a regulatory requirement; containers must be labeled as soon as waste is first added[7].
Step 3: Waste Collection
-
Transfer Waste Carefully: Pour the waste this compound into the designated "Halogenated Organic Waste" container.
-
Do Not Mix: Do NOT add any other type of waste to this container, especially non-halogenated solvents, strong acids or bases, oxidizers, or heavy metals[7].
-
Keep Closed: The container must remain closed at all times except when actively adding waste. This is crucial for preventing the release of vapors and ensuring safety[7][11].
Step 4: Full Labeling and Storage
-
Complete the Label: Fill out the hazardous waste label completely. This must include:
-
Store Safely: Store the sealed container in a designated Satellite Accumulation Area (SAA) within your lab. The SAA should have secondary containment (such as a chemical-resistant tray) to contain any potential leaks. Keep the container away from heat, sparks, or open flames[1].
Step 5: Arrange for Final Disposal
-
Contact EHS: Once the container is full, or if you will no longer be generating this type of waste, contact your institution's EHS office to schedule a pickup.
-
Cradle-to-Grave Responsibility: As the generator, you are legally responsible for the waste from its creation to its final, safe disposal[12]. This responsibility is fulfilled by transferring the waste to a licensed professional disposal service, typically coordinated by your EHS department.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If the spill is small and you are trained to do so, contain the spill with a suitable absorbent material (e.g., vermiculite or a commercial sorbent). Avoid direct contact.
-
Collect: Carefully collect the absorbent material and contaminated items into a sealed, labeled container for disposal as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[3].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[13].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[4][13].
By adhering to this scientifically-grounded and procedurally detailed guide, you ensure that your vital research work is conducted with the highest standards of safety and environmental responsibility.
References
- Safety Data Sheet for a Related Compound. (2024). MilliporeSigma.
- Safety Data Sheet for Bromoacetaldehyde diethyl acetal. (2023). Fisher Scientific.
- 10-Bromo-1-decene Chemical Information.PubChem, National Institutes of Health (NIH).
- Safety Data Sheet for 10-Bromo-1-decanol. (2025). Fisher Scientific.
- Standard Operating Procedure for Halogenated Organic Liquids.Braun Research Group. Retrieved from [source not providing a direct URL, but information is from a university research group's safety procedure]
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Retrieved from [source not providing a direct URL, but information is from a waste management company's guidelines]
- Safety Data Sheet for 10-Bromo-1-decene. (2025). TCI Chemicals.
- Safety Data Sheet for 1-Bromooctadecane. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for Bromine. (2024). PENTA.
- Safety Data Sheet for 1-Bromohexadecane. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for 1-Bromohexadecane. (2025). Fisher Scientific.
- Bromine Occupational Safety and Health Administration (OSHA) Page. (2024). OSHA.
- Guidance For Hazard Determination.Occupational Safety and Health Administration (OSHA).
- List of Halogenated Organic Compounds Regulated Under § 268.32.Electronic Code of Federal Regulations (eCFR).
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
- Management Procedures For Organic Solvents.Cornell University Environmental Health and Safety.
- Federal Register, Vol. 82, No. 51. (2017). GovInfo.
- DOT Hazardous Materials vs EPA Hazardous Waste. (2025). Resource Management Associates.
- Safety Information for 10-Bromo-1-decanol.Echemi.
- OSHA Technical Manual (OTM).Occupational Safety and Health Administration (OSHA).
- Medical & Healthcare Waste Regulation Changes in 2025. (2026). Stericycle.
- Hazardous Waste Enforcement Settlement Agreement. (2026). JDSupra.
- Organic Solvent Waste Disposal Procedures.University of British Columbia Safety & Risk Services.
- Hydrogen Bromide Occupational Safety and Health Administration (OSHA) Page. (2020). OSHA.
- How Does The EPA Define Hazardous Waste? (2023). CountyOffice.org.
- Safety Data Sheet for a Fluorinated Bromo-decane.Synquest Labs.
- Product Information for 10-Bromo-1-decanol.Sigma-Aldrich.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 10-Bromo-1-decene | C10H19Br | CID 543384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.es [fishersci.es]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. BROMINE | Occupational Safety and Health Administration [osha.gov]
- 10. youtube.com [youtube.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
